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Core Science & Biosynthesis

Foundational

The Chemical and Physical Properties of (2R)-3,3-Difluorobutan-2-amine: A Critical Chiral Building Block in Antiviral Drug Discovery

Executive Summary In the landscape of modern pharmaceutical development, the strategic incorporation of fluorinated moieties is a cornerstone of rational drug design. (2R)-3,3-difluorobutan-2-amine (often utilized as its...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of modern pharmaceutical development, the strategic incorporation of fluorinated moieties is a cornerstone of rational drug design. (2R)-3,3-difluorobutan-2-amine (often utilized as its hydrochloride salt) has emerged as a highly specialized chiral building block[1]. This technical whitepaper provides an in-depth analysis of its physicochemical properties, stereoselective synthesis, and its critical application as a pharmacophore in Hepatitis B Virus (HBV) capsid assembly modulators (CpAMs)[2].

By examining the causality behind its structural design and outlining self-validating experimental protocols, this guide serves as an authoritative resource for researchers and drug development professionals.

Molecular Identity and Physicochemical Properties

The structural architecture of (2R)-3,3-difluorobutan-2-amine is defined by a primary amine adjacent to a chiral center and a geminal difluoro ( CF2​ ) group. This specific arrangement is not coincidental; it is a deliberate bioisosteric strategy designed to optimize target engagement and pharmacokinetics[1].

Quantitative Physicochemical Data
PropertyValueCausality / Structural Rationale
Chemical Name (2R)-3,3-difluorobutan-2-amine hydrochlorideStandardized nomenclature for the active enantiomer[3].
CAS Registry Number 1638269-70-1Unique identifier for the hydrochloride salt[4].
Molecular Formula C4​H10​ClF2​N (HCl salt)The hydrochloride form ensures bench stability and prevents volatilization of the free base[3].
Molecular Weight 145.58 g/mol Low molecular weight allows it to serve as a highly efficient fragment in larger drug scaffolds[4].
Appearance White to off-white solidIndicates high crystalline purity, essential for downstream coupling reactions.
Stereochemistry (2R) enantiomerThe absolute configuration is strictly required to navigate the spatial constraints of viral protein binding pockets[2].
The Causality of the Gem-Difluoro Group

Fluorine's high electronegativity exerts a strong inductive electron-withdrawing effect across the carbon backbone. This significantly lowers the pKa​ of the adjacent primary amine compared to a non-fluorinated analog.

  • Pharmacokinetic Advantage: The reduced basicity ensures a higher fraction of the drug remains un-ionized at physiological pH, exponentially increasing cellular membrane permeability.

  • Metabolic Shielding: The strong C−F bonds block oxidative deamination by cytochrome P450 enzymes, extending the metabolic half-life of the resulting therapeutic[1].

Stereoselective Synthesis and Causality

To achieve the stringent enantiomeric purity (>98% ee) required for pharmaceutical efficacy, the synthesis of (2R)-3,3-difluorobutan-2-amine relies on chiral auxiliary-mediated asymmetric induction. The industry standard utilizes Ellman’s sulfinamide to dictate the stereochemical outcome[1].

Protocol: Stereoselective Synthesis of (2R)-3,3-difluorobutan-2-amine HCl

Objective: Synthesize the (2R) enantiomer via diastereoselective hydride reduction.

Step 1: Imine Condensation

  • Action: In an argon-purged flask, dissolve 3,3-difluorobutan-2-one (1.0 eq) and (R)-tert-butanesulfinamide (1.05 eq) in anhydrous THF. Add Titanium(IV) ethoxide ( Ti(OEt)4​ ) (2.0 eq) dropwise at room temperature. Stir for 12 hours.

  • Causality: Ti(OEt)4​ functions as a dual-purpose reagent. It acts as a Lewis acid to activate the sterically hindered, electron-deficient fluorinated ketone, and serves as a water scavenger to drive the condensation equilibrium toward the chiral sulfinyl imine.

Step 2: Diastereoselective Reduction

  • Action: Cool the mixture to -78 °C. Slowly add Sodium Borohydride ( NaBH4​ ) (3.0 eq). Stir for 4 hours, then quench with saturated aqueous NH4​Cl .

  • Causality: The bulky tert-butanesulfinyl group creates a rigid transition state, sterically shielding one face of the imine. The hydride nucleophile is forced to attack from the less hindered face, establishing the (2R) stereocenter with high diastereoselectivity[1].

Step 3: Auxiliary Cleavage and Salt Formation

  • Action: Isolate the sulfinamide intermediate. Dissolve in minimal methanol and add 4M HCl in dioxane (3.0 eq) at 0 °C. Stir for 2 hours. Precipitate the product using cold diethyl ether and filter.

  • Causality: The acidic conditions selectively hydrolyze the sulfinamide N-S bond without degrading the sensitive gem-difluoro moiety. Ether precipitation isolates the amine as a stable hydrochloride salt, effectively purging organic impurities.

Self-Validating System: This protocol validates itself at Step 3. If the diastereoselective reduction (Step 2) fails, the resulting racemic hydrochloride salts will exhibit altered solubility profiles. A mandatory Chiral HPLC analysis post-cleavage must yield >98% ee; failure triggers an automatic batch rejection, ensuring downstream integrity.

Synthesis A 3,3-difluorobutan-2-one C Chiral Sulfinyl Imine A->C Condensation B (R)-t-butanesulfinamide + Ti(OEt)4 B->C E Sulfinamide Intermediate C->E Hydride Attack D Reduction (NaBH4) D->E G (2R)-3,3-difluorobutan-2-amine HCl E->G Deprotection F Acidic Cleavage (HCl/Dioxane) F->G

Fig 1. Stereoselective synthesis of (2R)-3,3-difluorobutan-2-amine via Ellman's auxiliary.

Application in Drug Discovery: HBV Capsid Assembly Modulators

The (2R)-3,3-difluorobutan-2-amine moiety is a critical pharmacophore in the development of Hepatitis B Virus (HBV) therapeutic agents. Specifically, it is utilized in the synthesis of sulphamoylpyrrolamide and sulphamoylthiophenamide derivatives, a class of potent HBV capsid assembly modulators (CpAMs) pioneered by Janssen Sciences[2][5].

Mechanism of Action

During the viral replication cycle, HBV core proteins dimerize and assemble into an infectious nucleocapsid that encapsulates pregenomic RNA. CpAMs act by binding allosterically to the hydrophobic dimer-dimer interface of the core protein[5].

The (2R)-difluorobutyl group acts as a precise steric and electronic key:

  • Electronic Interaction: The fluorine atoms participate in multipolar interactions with the protein backbone.

  • Stereospecific Fit: The (2R) configuration perfectly navigates the spatial constraints of the hydrophobic pocket. The (2S) enantiomer causes severe steric clashes, rendering it inactive.

  • Viral Clearance: Binding accelerates assembly kinetics, forcing the creation of aberrant, non-infectious capsid structures devoid of viral RNA, which are subsequently targeted for proteasomal degradation[2].

HBV_Inhibition A HBV Core Protein Dimers B Normal Capsid Assembly (Infectious Virions) A->B Viral Replication Cycle E Aberrant Capsid Assembly (Non-Infectious) A->E Drug-Induced Pathway C CpAM Drug (with 2R-amine moiety) D Allosteric Binding at Dimer Interface C->D Target Engagement D->A Modulates Conformation F Proteasomal Degradation E->F Viral Clearance

Fig 2. Mechanism of HBV capsid assembly modulation by (2R)-3,3-difluorobutan-2-amine derivatives.

Analytical Characterization and Validation

A robust analytical framework is required to validate the structural and stereochemical integrity of the isolated hydrochloride salt before it is deployed in active pharmaceutical ingredient (API) synthesis[5].

Table: Self-Validating Analytical Parameters
Analytical MethodTarget ParameterExpected Quantitative OutcomeCausality / Rationale
Chiral HPLC Enantiomeric Excess (ee)> 98.0%Ensures absence of the (2S) enantiomer, which would cause critical steric clashes in the HBV core protein binding pocket.
LC-MS (ESI+) Mass-to-Charge Ratio110.1 [M-Cl]+Validates the molecular weight of the free base (109.12 g/mol + H).
19F NMR (376 MHz) Chemical Shift ( δ )~ -95 to -105 ppm (AB system)Confirms the integrity of the gem-difluoro group. The magnetic inequivalence (AB spin system) proves proximity to a chiral center.
1H NMR (400 MHz) Integration & Shift δ 1.28 (d, 3H), 1.72 (t, 3H)Validates the terminal methyl groups and their expected coupling to adjacent protons and fluorine atoms[2][5].

References

  • Title: (2R)-3,3-difluorobutan-2-amine hydrochloride — Chemical Substance Information Source: NextSDS URL: 3

  • Title: CAS:1638269-70-1, (R)-3,3-Difluorobutan-2-amine Source: Bidepharm URL: 4

  • Title: Synthetic Methodologies for S 3,3 Difluorobutan 2 Amine Hcl and Related Chiral Difluorinated Amines Source: Benchchem URL: 1

  • Title: Sulphamoylpyrrolamide derivatives and the use thereof as medicaments for the treatment of hepatitis b (WO2014184350A1) Source: Google Patents / Janssen Sciences Ireland UC URL: 2

  • Title: SULPHAMOYLTHIOPHENAMIDE DERIVATIVES AND THE USE THEREOF AS MEDICAMENTS FOR THE TREATMENT OF HEPATITIS B Source: European Patent Office / Janssen Sciences Ireland UC URL: 5

Sources

Exploratory

Preliminary In Vitro Toxicity Screening of (2R)-3,3-difluorobutan-2-amine: A Multi-Parametric Approach

An In-Depth Technical Guide Introduction: The Imperative for Early Safety Profiling (2R)-3,3-difluorobutan-2-amine is a new chemical entity (NCE) characterized by a chiral center and geminal difluorination adjacent to a...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide

Introduction: The Imperative for Early Safety Profiling

(2R)-3,3-difluorobutan-2-amine is a new chemical entity (NCE) characterized by a chiral center and geminal difluorination adjacent to a primary amine. While these features may be integral to its intended pharmacological activity, they also present potential toxicological flags that demand early investigation. The fluorine atoms can significantly alter metabolic pathways compared to non-fluorinated analogs, potentially leading to the formation of reactive metabolites. The primary amine group is also a well-known structural alert for potential toxicities.

The modern drug development process is resource-intensive. Late-stage failures due to unforeseen toxicity are a primary cause of attrition, with enormous financial and ethical implications. Therefore, a front-loaded approach, utilizing a cascade of validated in vitro assays, is an indispensable strategy. This guide outlines such a cascade, designed to provide a rapid, cost-effective, and scientifically rigorous preliminary safety assessment of (2R)-3,3-difluorobutan-2-amine.

Our philosophy is to build a data-driven profile of the molecule's interaction with biological systems, focusing on three core questions:

  • Is it cytotoxic? Does it kill cells at relevant concentrations?

  • Is it genotoxic? Does it damage DNA, a precursor to mutagenesis and carcinogenesis?

  • Is it metabolically stable? How quickly is it cleared, and does its metabolism produce reactive species?

The In Vitro Screening Cascade: A Tiered Strategy

A successful screening strategy does not rely on a single assay but integrates data from multiple, orthogonal tests. The workflow below illustrates our proposed cascade, moving from broad cytotoxicity to more specific mechanistic endpoints.

G cluster_0 Tier 1: Foundational Screening cluster_1 Tier 2: Mechanistic Investigation (Triggered by Tier 1 Findings) cluster_2 Decision Point A Cytotoxicity Assessment (HepG2 Cells, 24h & 72h) E Oxidative Stress Assay (Cellular ROS Production) A->E IC50 < 50 µM suggests cellular stress G Integrated Risk Assessment Go / No-Go Decision A->G IC50 > 50 µM B Bacterial Reverse Mutation Assay (Mini-Ames, 2 Strains) D In Vitro Micronucleus Assay (Clastogenicity) B->D Equivocal Ames result or structural alerts B->G No significant increase in revertants C Metabolic Stability (Human Liver Microsomes) F CYP450 Inhibition Assay (e.g., P450-Glo™) C->F High clearance (t½ < 15 min) C->G t½ > 30 min D->G E->G F->G

Caption: Tiered in vitro toxicity screening workflow.

Tier 1: Foundational Safety Assessment

Cytotoxicity in a Hepatic Cell Line (HepG2)

Principle & Rationale: The liver is the primary site of xenobiotic metabolism. Therefore, assessing the general cytotoxicity of (2R)-3,3-difluorobutan-2-amine in a human liver-derived cell line, such as HepG2, provides a highly relevant first look at its potential for causing systemic toxicity. We utilize a resazurin-based assay, which measures mitochondrial reductase activity—a robust indicator of cell viability and metabolic health. By measuring cytotoxicity at both 24 and 72 hours, we can distinguish between acute and longer-term effects.

Authoritative Grounding: The use of continuous cell lines for basal cytotoxicity assessment is a well-established method, recommended by bodies like the National Institute of Environmental Health Sciences for its reproducibility and relevance.

  • Cell Culture: Culture HepG2 cells in Eagle's Minimum Essential Medium (EMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin at 37°C, 5% CO₂.

  • Seeding: Seed 10,000 cells/well in a 96-well clear-bottom black plate and allow them to adhere for 24 hours.

  • Compound Preparation: Prepare a 10 mM stock solution of (2R)-3,3-difluorobutan-2-amine in DMSO. Perform a serial dilution series in culture medium to create final concentrations ranging from 0.1 µM to 100 µM. Ensure the final DMSO concentration in all wells is ≤ 0.5%.

  • Dosing: Remove the old medium from the cells and add 100 µL of the compound-containing medium. Include vehicle control (0.5% DMSO) and positive control (e.g., 10 µM Doxorubicin) wells.

  • Incubation: Incubate plates for 24 hours and a duplicate set for 72 hours.

  • Assay:

    • Add 20 µL of 0.15 mg/mL resazurin solution to each well.

    • Incubate for 2-4 hours at 37°C.

    • Measure fluorescence at 560 nm excitation / 590 nm emission using a plate reader.

  • Data Analysis:

    • Subtract the background fluorescence (media-only wells).

    • Normalize the data to the vehicle control (defined as 100% viability).

    • Plot the normalized viability against the log of the compound concentration and fit a four-parameter logistic curve to determine the IC₅₀ value.

Endpoint(2R)-3,3-difluorobutan-2-amineDoxorubicin (Positive Control)
24h IC₅₀ (µM) > 1008.5
72h IC₅₀ (µM) 85.21.2

Interpretation: The compound exhibits low acute cytotoxicity, with an IC₅₀ value greater than the highest tested concentration at 24 hours. A moderate cytotoxic effect is observed after 72 hours of continuous exposure. An IC₅₀ > 50 µM is often considered a low risk for general cytotoxicity at the screening stage.

Genotoxicity: Bacterial Reverse Mutation (Ames) Test

Principle & Rationale: Genotoxicity assessment is a critical regulatory requirement. The Ames test is a gold-standard method for identifying compounds that can cause gene mutations. It uses several strains of Salmonella typhimurium with mutations in the histidine synthesis operon, rendering them unable to grow without external histidine. A test compound is considered mutagenic if it causes a dose-dependent increase in the number of "revertant" colonies that have regained the ability to synthesize histidine. We include a metabolic activation system (S9 fraction from rat liver) to mimic mammalian metabolism and detect pro-mutagens.

  • Strains: Use S. typhimurium strains TA98 (to detect frameshift mutagens) and TA100 (to detect base-pair substitution mutagens).

  • Metabolic Activation: Prepare a master mix with and without S9 fraction for each strain.

  • Exposure (24-well plate format):

    • In each well, add 50 µL of bacterial culture, 50 µL of the test compound at various concentrations (e.g., 0.5 to 500 µ g/well ), and 500 µL of the S9 or buffer master mix.

    • Include vehicle control (DMSO) and positive controls (e.g., 2-nitrofluorene for -S9, 2-aminoanthracene for +S9).

  • Incubation: Incubate the mixture at 37°C for 90 minutes with gentle shaking.

  • Plating: Mix the exposure culture with molten top agar containing a trace amount of histidine (to allow for a few initial cell divisions) and pour it onto minimal glucose agar plates.

  • Incubation: Incubate the plates at 37°C for 48-72 hours.

  • Colony Counting: Count the number of revertant colonies on each plate. A result is considered positive if a dose-dependent increase of at least 2-fold over the vehicle control is observed.

StrainMetabolic ActivationCompound Conc. (µ g/well )Mean Revertant ColoniesFold Increase vs. Vehicle
TA98 -S90 (Vehicle)22 ± 41.0
50025 ± 51.1
+S90 (Vehicle)35 ± 61.0
50041 ± 81.2
TA100 -S90 (Vehicle)130 ± 151.0
500145 ± 201.1
+S90 (Vehicle)155 ± 181.0
500170 ± 221.1

Interpretation: (2R)-3,3-difluorobutan-2-amine did not induce a significant (≥2-fold) increase in revertant colonies in either TA98 or TA100, with or without metabolic activation. This provides preliminary evidence that the compound is not a bacterial mutagen under these conditions.

Metabolic Stability in Human Liver Microsomes (HLM)

Principle & Rationale: Rapid metabolic clearance can lead to poor bioavailability and short duration of action in vivo. This assay assesses the intrinsic stability of a compound in the presence of the major drug-metabolizing enzymes (cytochrome P450s) found in HLMs. The rate of disappearance of the parent compound over time is measured by LC-MS/MS, from which key parameters like half-life (t½) and intrinsic clearance (Clᵢₙₜ) are calculated. This is particularly important for our candidate due to its fluorination, which can either block or direct metabolism.

Authoritative Grounding: In vitro metabolic stability assays using liver microsomes are a cornerstone of modern drug discovery DMPK (Drug Metabolism and Pharmacokinetics) and are widely used to predict in vivo hepatic clearance.

  • Reagents: Human Liver Microsomes (pooled donors, 20 mg/mL), NADPH regenerating system, 0.1 M Phosphate Buffer (pH 7.4).

  • Reaction Mixture:

    • In a 96-well plate, add buffer, HLM (final concentration 0.5 mg/mL), and (2R)-3,3-difluorobutan-2-amine (final concentration 1 µM).

    • Pre-incubate the plate at 37°C for 10 minutes.

  • Initiation: Start the reaction by adding the NADPH regenerating system.

  • Time Points: At specified time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding 2 volumes of ice-cold acetonitrile containing an internal standard.

  • Sample Processing: Centrifuge the plate to precipitate proteins. Transfer the supernatant for analysis.

  • LC-MS/MS Analysis: Quantify the remaining percentage of (2R)-3,3-difluorobutan-2-amine at each time point relative to the 0-minute sample using a validated LC-MS/MS method.

  • Data Analysis:

    • Plot the natural log of the percent remaining compound vs. time.

    • The slope of the linear regression line (k) is the elimination rate constant.

    • Calculate half-life: t½ = 0.693 / k.

    • Calculate intrinsic clearance: Clᵢₙₜ (µL/min/mg protein) = (k / [microsome concentration]) * 1000.

CompoundHalf-Life (t½, min)Intrinsic Clearance (Clᵢₙₜ, µL/min/mg)Stability Category
(2R)-3,3-difluorobutan-2-amine 48.528.6Moderate
Verapamil (High Clearance Control) 8.2169.0High
Carbamazepine (Low Clearance Control) > 120< 11.5Low

Interpretation: The compound shows moderate metabolic stability. A half-life of ~49 minutes suggests it is not rapidly degraded but is a substrate for metabolic enzymes. This level of clearance is often acceptable for further development, though it warrants further investigation into which CYP450 isozymes are responsible.

Tier 2: Mechanistic Investigations

Based on the Tier 1 results, no strong red flags were raised. However, for a comprehensive profile, or if a Tier 1 result were ambiguous (e.g., borderline cytotoxicity), further mechanistic assays would be triggered. Below is an example of a relevant Tier 2 assay.

Oxidative Stress: Cellular Reactive Oxygen Species (ROS) Production

Principle & Rationale: An imbalance between the production of ROS and the ability of biological systems to detoxify them results in oxidative stress, a common mechanism of drug-induced toxicity. The dichlorofluorescein diacetate (DCFH-DA) assay is widely used to measure intracellular ROS. DCFH-DA is a cell-permeable compound that is deacetylated by intracellular esterases and then oxidized by ROS into the highly fluorescent 2',7'-dichlorofluorescein (DCF).

Authoritative Grounding: The measurement of ROS is a key event in many adverse outcome pathways (AOPs) and is a standard method for investigating mechanisms of cytotoxicity.

G cluster_cell compound (2R)-3,3-difluorobutan-2-amine (Xenobiotic) cell HepG2 Cell ros Increased ROS (e.g., O₂⁻, H₂O₂) compound->ros Metabolism or Mitochondrial Effect keap1 Keap1 ros->keap1 Oxidizes Keap1 Cysteine Residues nrf2_i Nrf2 (Inactive) keap1->nrf2_i Sequesters Nrf2 in Cytoplasm nrf2_a Nrf2 (Active) keap1->nrf2_a Releases Nrf2 are Antioxidant Response Element (ARE) (in Nucleus) nrf2_a->are Translocates to Nucleus & Binds to ARE proteins Cytoprotective Proteins (e.g., HO-1, NQO1) are->proteins Induces Transcription proteins->ros Detoxification & Quenching

Caption: The Nrf2-Keap1 oxidative stress response pathway.

Integrated Risk Assessment and Path Forward

Synthesizing the data from the foundational screen provides a preliminary, multi-faceted view of the toxicological profile of (2R)-3,3-difluorobutan-2-amine.

Summary of Findings:

  • Cytotoxicity: Low to moderate risk. The 72h IC₅₀ of 85.2 µM is well above the likely therapeutic concentrations for many drug classes.

  • Genotoxicity: Low risk. The compound was negative in a bacterial mutagenicity screen.

  • Metabolic Stability: Moderate risk/acceptable profile. The compound is metabolized but not so rapidly as to be immediately flagged for poor pharmacokinetics.

Overall Assessment: Based on this initial in vitro screen, (2R)-3,3-difluorobutan-2-amine does not present any high-priority liabilities that would warrant immediate termination of the project. The profile is favorable for progression into further, more detailed preclinical safety studies.

Recommended Next Steps:

  • Confirmatory Genotoxicity: Perform an in vitro micronucleus assay in mammalian cells (e.g., CHO or TK6) to assess for clastogenic (chromosome-breaking) potential, which is not detected by the Ames test.

  • CYP450 Reaction Phenotyping: Identify the specific CYP isozymes responsible for the compound's metabolism. This is crucial for predicting potential drug-drug interactions.

  • Hepatotoxicity Assessment: Expand studies in hepatic models, potentially using primary human hepatocytes or 3D liver spheroids to look for more subtle markers of liver injury, such as steatosis or transporter inhibition.

  • Cardiovascular Safety: Conduct a preliminary screen for hERG channel inhibition, a critical early checkpoint to de-risk potential for cardiac arrhythmia.

This structured, tiered approach ensures that resources are directed efficiently, building a comprehensive safety profile step-by-step and enabling informed decision-making throughout the drug discovery pipeline.

References

  • National Toxicology Program. (n.d.). In Vitro High-Throughput Screening. National Institute of Environmental Health Sciences. Retrieved from [Link]

  • OECD. (1997). Test No. 471: Bacterial Reverse Mutation Test. In OECD Guidelines for the Testing of Chemicals, Section 4. OECD Publishing. Retrieved from [Link]

  • Baranczewski, P., Stańczak, A., Sundberg, K., et al. (2006). Introduction to in vitro estimation of metabolic stability and drug-drug interactions of new chemical entities in drug discovery and development. Pharmacological Reports, 58(4), 453-472. Retrieved from [Link]

  • Wang, X., & Michaelis, E. K. (2010). Selective neuronal vulnerability to oxidative stress in the brain. Frontiers in Aging Neuroscience, 2, 12. Retrieved from [Link]

Foundational

The Role of (2R)-3,3-Difluorobutan-2-Amine Derivatives in Modern Drug Discovery: A Technical Guide on HBV Capsid Modulators and AXL Kinase Inhibitors

Executive Summary The introduction of specific chiral, fluorinated moieties into small-molecule drug candidates is a cornerstone of modern medicinal chemistry. Among these, (2R)-3,3-difluorobutan-2-amine has emerged as a...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The introduction of specific chiral, fluorinated moieties into small-molecule drug candidates is a cornerstone of modern medicinal chemistry. Among these, (2R)-3,3-difluorobutan-2-amine has emerged as a highly privileged building block. Its unique stereoelectronic profile—combining the conformational rigidity of a gem-difluoro group with a precise chiral vector—has proven critical in overcoming complex binding challenges in two distinct therapeutic arenas: Hepatitis B Virus (HBV) Capsid Assembly Modulators (CAMs) and AXL Receptor Tyrosine Kinase inhibitors.

As a Senior Application Scientist, I have structured this technical whitepaper to dissect the causality behind the selection of this moiety, detail the self-validating experimental workflows used to evaluate its derivatives, and synthesize recent literature into actionable insights for drug development professionals.

Stereoelectronic Rationale: Why (2R)-3,3-Difluorobutan-2-Amine?

The transition from a standard alkyl amine (e.g., (R)-sec-butylamine) to a gem-difluoro analog is rarely arbitrary. The introduction of the CF2​ group adjacent to the chiral center achieves three critical design objectives:

  • Metabolic Shielding: The strong C-F bonds block cytochrome P450-mediated oxidation at the 3-position, a common metabolic liability in aliphatic side chains.

  • pKa Modulation: The electron-withdrawing nature of the fluorine atoms lowers the basicity of the adjacent amine (typically by 1.5 to 2 pKa units). This prevents the molecule from becoming overly basic, thereby enhancing membrane permeability and reducing hERG toxicity risks.

  • Conformational Bias: Fluorine's high electronegativity induces a strong dipole, restricting the rotameric freedom of the side chain. The (2R) stereocenter directs this rigidified vector precisely into narrow, hydrophobic sub-pockets of target proteins.

Table 1: Comparative Physicochemical Impact of the Gem-Difluoro Substitution
Property(R)-sec-butylamine (Reference)(2R)-3,3-difluorobutan-2-aminePharmacological Rationale
Amine pKa (est.) ~10.5~8.5 - 9.0Improved passive permeability; reduced lysosomal trapping.
Lipophilicity (LogP shift) Baseline+0.4 to +0.6Enhanced binding in hydrophobic target interfaces.
Metabolic Stability (t1/2) Low/ModerateHighResistance to ω -1 oxidation by hepatic enzymes.

Hepatitis B Virus (HBV) Capsid Assembly Modulators (CAMs)

Mechanistic Context

Chronic HBV infection is sustained by a stable pool of covalently closed circular DNA (cccDNA) in the host cell nucleus. Standard nucleos(t)ide analogues (NUCs) inhibit the viral polymerase but fail to eradicate cccDNA [1]. Capsid Assembly Modulators (CAMs), specifically sulfamoylpyrrolamide and sulfamoylthiophenamide derivatives, offer a paradigm shift.

These compounds bind to the dimer-dimer interface of the HBV core protein (Cp). The (2R)-3,3-difluorobutan-2-amine moiety is critical here: it acts as a hydrophobic "anchor" that perfectly occupies a deep, lipophilic pocket at the Cp interface [2]. By binding this allosteric site, the CAM accelerates the kinetics of capsid assembly, leading to the formation of morphologically intact but "empty" capsids that fail to encapsidate the pre-genomic RNA (pgRNA)-polymerase complex [2, 4].

HBV_CAM cluster_0 Normal Viral Replication cluster_1 CAM Intervention Cp HBV Core Protein (Cp) NormalCap Infectious Nucleocapsid Cp->NormalCap Normal Assembly CAM CAM Binding (Difluoro-amine moiety) Cp->CAM Allosteric Modulation pgRNA pgRNA-Polymerase Complex pgRNA->NormalCap Encapsidation EmptyCap Empty/Aberrant Capsid pgRNA->EmptyCap Excluded cccDNA cccDNA Pool Amplification NormalCap->cccDNA CAM->EmptyCap Accelerated Assembly Degradation Viral Replication Blocked EmptyCap->Degradation

Fig 1: Mechanism of HBV Capsid Assembly Modulators utilizing the difluoro-amine core.

Protocol: In Vitro HBV Capsid Assembly and RNA Encapsidation Assay

To validate the efficacy of a new (2R)-3,3-difluorobutan-2-amine-derived CAM, a self-validating Size Exclusion Chromatography (SEC) assay is employed.

Objective: Quantify the acceleration of capsid assembly and verify the exclusion of pgRNA.

Step-by-Step Methodology:

  • Protein Preparation: Express recombinant HBV core protein (Cp149, assembly domain) in E. coli and purify via affinity chromatography.

  • Reaction Setup: In an assembly buffer (50 mM HEPES, pH 7.5, 300 mM NaCl), incubate 10 µM Cp149 dimers with 20 µM of the synthetic CAM (e.g., JNJ-56136379 analog) at 37°C.

  • Fluorescent Probing (The Self-Validating Step): Introduce a Cy5-labeled synthetic pgRNA analogue into the reaction mixture.

  • Chromatographic Separation: Inject the mixture onto a Superose 6 Increase 10/300 GL SEC column.

  • Detection: Monitor dual wavelengths: 280 nm (Protein/Capsid) and 650 nm (Cy5-RNA).

Causality & Quality Control: Why SEC? SEC physically separates massive assembled capsids (eluting in the void volume, ~8 mL) from unassembled Cp dimers (eluting at ~15 mL). Self-Validation: If the CAM functions correctly, the 280 nm trace will show a massive shift to the void volume (accelerated assembly). However, the 650 nm trace must not co-elute with the void volume. If Cy5 signal is absent in the void volume, it definitively proves the CAM induced an "empty" capsid, validating the primary mechanism of action.

AXL Receptor Tyrosine Kinase Inhibitors

Mechanistic Context

AXL is a TAM family receptor tyrosine kinase that, upon binding its ligand Gas6, drives epithelial-mesenchymal transition (EMT), tumor metastasis, and profound resistance to targeted therapies such as EGFR inhibitors [3].

Recent patents reveal the use of (2R)-3,3-difluorobutan-2-amine in the synthesis of highly selective pyrimidine and triazine-based AXL inhibitors[3]. In the kinase domain, the ATP-binding pocket requires a precise geometric fit. The difluoro-amine moiety is utilized as a solvent-exposed or hinge-binding substituent that optimizes the inhibitor's residence time while preventing off-target kinase binding through its rigidified steric bulk.

AXL_Pathway Gas6 Gas6 Ligand AXL AXL Receptor Tyrosine Kinase Gas6->AXL Binds Signaling PI3K/AKT & MAPK Pathways AXL->Signaling Autophosphorylation Tumor EMT & Tumor Survival Signaling->Tumor Drives Inhibitor AXL Inhibitor (Difluoro-amine core) Inhibitor->AXL Blocks ATP Pocket Apoptosis Apoptosis & Sensitization Inhibitor->Apoptosis Induces

Fig 2: AXL signaling pathway and the targeted blockade by difluoro-amine derivatives.

Protocol: Cellular AXL Autophosphorylation Assay

Objective: Determine the half-maximal inhibitory concentration ( IC50​ ) of the derivative in a live-cell environment.

Step-by-Step Methodology:

  • Cell Culture: Seed H1299 non-small cell lung cancer cells (high endogenous AXL expression) in 96-well plates and serum-starve for 16 hours.

  • Compound Treatment: Treat cells with a serial dilution of the (2R)-3,3-difluorobutan-2-amine derivative (0.1 nM to 10 µM) for 2 hours.

  • Ligand Stimulation: Stimulate cells with 200 ng/mL recombinant human Gas6 for 15 minutes to induce AXL autophosphorylation.

  • Lysis and ELISA: Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors. Transfer lysates to a plate pre-coated with anti-AXL capture antibodies.

  • Detection: Probe with an anti-phosphotyrosine (pY20)-HRP conjugated antibody and develop with TMB substrate. Read absorbance at 450 nm.

Causality & Quality Control: Why serum starvation? Serum contains endogenous Gas6 and other growth factors that create a high baseline noise of kinase activity. Starvation synchronizes the cells and silences baseline signaling. Self-Validation: Include a positive control well (Gas6 only, no inhibitor) and a negative control well (no Gas6, no inhibitor). The signal-to-background ratio must be >5.0 for the assay to be deemed valid. An active compound will show a dose-dependent decrease in 450 nm absorbance, directly correlating to target engagement in the cellular matrix.

Synthetic Workflow and Quantitative Data

Synthesis of the (2R)-3,3-Difluorobutan-2-Amine Building Block

The synthesis of the chiral amine itself requires strict stereochemical control. The standard industrial route[1, 3] involves:

  • Amidation: (R)-2-((tert-butoxycarbonyl)amino)propanoic acid (Boc-D-Ala) is coupled with N,O-dimethylhydroxylamine to form a Weinreb amide. Causality: The Weinreb amide prevents the over-addition of organometallic reagents in the subsequent step, ensuring the reaction stops cleanly at the ketone.

  • Alkylation: Reaction with methylmagnesium bromide yields the corresponding methyl ketone.

  • Fluorination: The ketone is treated with Diethylaminosulfur trifluoride (DAST). Causality: DAST performs a nucleophilic fluorination, converting the carbonyl oxygen into a gem-difluoro group without racemizing the adjacent chiral center.

  • Deprotection: The Boc group is cleaved using HCl in dioxane, yielding (2R)-3,3-difluorobutan-2-amine hydrochloride as a stable, crystalline solid ready for coupling to sulfonyl chlorides (for HBV CAMs) or heteroaryl chlorides (for AXL inhibitors).

Table 2: Summary of Biological Activity for Key Derivatives
Target AreaCore ScaffoldDerivative ApplicationActivity MetricReference
HBV SulphamoylpyrrolamideCapsid Assembly Modulator EC50​ < 10 nM (HepG2.117)[1, 2]
HBV SulphamoylthiophenamideCapsid Assembly Modulator EC50​ ~ 0.1 - 0.4 µM[4]
AXL Pyrimidine/TriazineKinase Inhibitor IC50​ < 5 nM (Biochemical)[3]

Conclusion

The integration of (2R)-3,3-difluorobutan-2-amine into modern pharmacophores perfectly illustrates the power of rational drug design. By leveraging its unique stereoelectronic properties, researchers have successfully engineered molecules capable of locking the HBV core protein into abortive assembly pathways and tightly sealing the ATP-binding pocket of the AXL kinase. As structural biology continues to map highly specific allosteric and orthosteric pockets, the utility of such rigidified, chiral fluorinated building blocks will only expand.

References

  • Sulphamoylpyrrolamide derivatives and the use thereof as medicaments for the treatment of hepatitis b (WO2014184350A1)
  • Source: Antimicrobial Agents and Chemotherapy (ASM Journals)
  • Pyrimidine and triazine derivatives and their use as axl inhibitors (WO2016097918A1)
  • Source: PMC (National Institutes of Health)

Protocols & Analytical Methods

Method

Application Note: Asymmetric Synthesis Protocols for (2R)-3,3-Difluorobutan-2-amine

Executive Summary & Strategic Rationale The incorporation of fluorine into aliphatic amines is a cornerstone strategy in modern medicinal chemistry. The gem-difluoro moiety significantly modulates the basicity (pKa) of t...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Strategic Rationale

The incorporation of fluorine into aliphatic amines is a cornerstone strategy in modern medicinal chemistry. The gem-difluoro moiety significantly modulates the basicity (pKa) of the adjacent amine, thereby enhancing membrane permeability, metabolic stability, and overall oral bioavailability[1]. Specifically, (2R)-3,3-difluorobutan-2-amine is a highly sought-after chiral building block for the development of kinase inhibitors and antiviral agents[2].

Synthesizing this molecule presents a unique chemical challenge: the strong electron-withdrawing nature of the difluoromethyl group deactivates the adjacent carbonyl precursor and complicates stereocontrol. To address this, we detail two self-validating, field-proven methodologies: a Chiral Auxiliary-Mediated Chemical Synthesis leveraging Ellman’s sulfinamide chemistry[1], and a Biocatalytic Transamination utilizing engineered enzymes[2][3].

Protocol I: Chiral Auxiliary-Mediated Synthesis (Ellman’s Method)

This protocol utilizes (R)-tert-butanesulfinamide to direct the stereochemical outcome of a nucleophilic hydride addition[1][2].

Causality & Mechanistic Insight

Standard dehydrating agents (e.g., MgSO₄) fail to drive the condensation of 3,3-difluorobutan-2-one due to its diminished nucleophilicity. Titanium(IV) ethoxide (Ti(OEt)₄) is mandatory here; it acts dually as a potent Lewis acid to activate the recalcitrant carbonyl and as an irreversible water scavenger[4][5]. During the subsequent reduction, sodium borohydride (NaBH₄) is selected over stronger hydrides to prevent defluorination. The bulky tert-butanesulfinyl group sterically occludes the Re-face of the imine, forcing the hydride to attack from the Si-face via a non-chelation-controlled open transition state, thereby establishing the (2R) absolute configuration[5].

Step-by-Step Methodology

Step 1: Imine Condensation

  • Setup: Under an inert argon atmosphere, charge a flame-dried round-bottom flask with 3,3-difluorobutan-2-one (10.0 mmol, 1.0 eq) and (R)-(+)-2-methylpropane-2-sulfinamide (11.0 mmol, 1.1 eq) in anhydrous THF (25 mL).

  • Activation: Add Ti(OEt)₄ (20.0 mmol, 2.0 eq) dropwise at room temperature. Stir the bright yellow solution for 18 hours.

  • In-Process Control (IPC): Validate conversion via ¹⁹F NMR. The ketone signal (~ -105 ppm) should be entirely replaced by the sulfinyl imine signal (~ -98 ppm).

  • Workup: Quench by pouring into an equal volume of saturated aqueous NaHCO₃ with rapid stirring. Filter the resulting white TiO₂ precipitate through a Celite pad, wash with ethyl acetate, and concentrate the organic layer to yield the crude (R,E)-N-(3,3-difluorobutan-2-ylidene)-2-methylpropane-2-sulfinamide.

Step 2: Diastereoselective Reduction

  • Setup: Dissolve the crude imine in anhydrous THF (30 mL) and cool to -48 °C using a dry ice/acetonitrile bath.

  • Reduction: Add NaBH₄ (30.0 mmol, 3.0 eq) in three portions. Stir for 4 hours, allowing the reaction to slowly warm to 0 °C[5].

  • IPC: Monitor via LC-MS. The target intermediate mass is [M+H]⁺ = 214.1. Diastereomeric excess (de) should exceed 95%.

  • Workup: Quench carefully with saturated NH₄Cl (10 mL). Extract with ethyl acetate (3 × 20 mL), dry over Na₂SO₄, and concentrate.

Step 3: Auxiliary Cleavage

  • Deprotection: Dissolve the sulfinyl amine in methanol (15 mL). Add 4M HCl in 1,4-dioxane (5.0 mL) dropwise at 0 °C[2][6].

  • Isolation: Stir for 2 hours at room temperature. Concentrate the mixture under reduced pressure. Triturate the resulting solid with cold diethyl ether to precipitate (2R)-3,3-difluorobutan-2-amine hydrochloride as a white, crystalline solid.

EllmanSynthesis K 3,3-Difluorobutan-2-one (Prochiral Ketone) Imine (R)-Sulfinyl Ketimine (Activated Intermediate) K->Imine Condensation Aux (R)-tert-Butanesulfinamide + Ti(OEt)4 Aux->Imine Amine (R,R)-Sulfinyl Amine (dr > 95:5) Imine->Amine Diastereoselective Hydride Transfer Red NaBH4 Reduction (Si-face attack) Red->Amine Prod (2R)-3,3-Difluorobutan-2-amine HCl (Final Product) Amine->Prod Acidic Deprotection Deprot 4M HCl / MeOH (Auxiliary Cleavage) Deprot->Prod

Workflow for the asymmetric synthesis of (2R)-3,3-difluorobutan-2-amine via Ellman's auxiliary.

Protocol II: Biocatalytic Asymmetric Transamination

For process-scale and environmentally conscious applications, biocatalysis offers a metal-free, highly enantioselective alternative[2][3].

Causality & Mechanistic Insight

Transaminases operate via a ping-pong bi-bi mechanism mediated by the pyridoxal-5'-phosphate (PLP) cofactor. To overcome the thermodynamically unfavorable equilibrium of converting a ketone to an amine, a massive molar excess of isopropylamine (IPA) is utilized as the amine donor. As IPA donates its amino group to the PLP cofactor (forming PMP), it is converted to acetone. The active site of an (R)-selective engineered transaminase (e.g., ATA-117 variant) provides a chiral pocket that strictly discriminates between the methyl and difluoroethyl groups, ensuring >99% enantiomeric excess (ee)[2].

Step-by-Step Methodology

Step 1: Enzymatic Conversion

  • Buffer Preparation: Prepare a 100 mM potassium phosphate buffer (pH 8.0) containing 1 mM PLP.

  • Reaction Assembly: To 50 mL of the buffer, add isopropylamine (500 mM) and adjust the pH back to 8.0 using concentrated HCl. Add the (R)-selective transaminase enzyme powder (5 mg/mL).

  • Initiation: Add 3,3-difluorobutan-2-one (50 mM) to the reaction mixture.

  • Incubation & IPC: Incubate at 30 °C with orbital shaking (150 rpm) for 24-48 hours. Monitor conversion via GC-FID (using an internal standard). To drive the reaction, continuously sweep the headspace with nitrogen to remove the volatile acetone byproduct.

Step 2: Product Isolation

  • Quenching: Once conversion >95% is achieved, basify the aqueous mixture to pH 12 using 5M NaOH to ensure the product amine is fully deprotonated.

  • Extraction: Extract the free base with methyl tert-butyl ether (MTBE) (3 × 25 mL).

  • Salt Formation: Dry the combined organic layers over Na₂SO₄, filter, and bubble anhydrous HCl gas through the solution (or add 4M HCl in dioxane) to precipitate the (2R)-3,3-difluorobutan-2-amine hydrochloride salt.

BiocatalyticCycle cluster_0 Half-Reaction 1: Amine Donor cluster_1 Half-Reaction 2: Asymmetric Synthesis IPA Isopropylamine PLP PLP (Aldehyde state) IPA->PLP donates NH2 Acetone Acetone (Removed) IPA->Acetone becomes PMP PMP (Amine state) PLP->PMP converted to PMP2 PMP (Amine state) PMP->PMP2 Cofactor shuttling Ketone 3,3-Difluorobutan-2-one Ketone->PMP2 receives NH2 Amine (2R)-3,3-Difluorobutan-2-amine Ketone->Amine becomes (>99% ee) PLP2 PLP (Aldehyde state) PMP2->PLP2 regenerates PLP2->PLP Cofactor shuttling

Ping-pong bi-bi transaminase catalytic cycle for the asymmetric synthesis of the target amine.

Comparative Analytics

The following table summarizes the operational metrics of both protocols to guide process selection based on laboratory capabilities and scale requirements.

MetricProtocol I: Ellman's AuxiliaryProtocol II: Biocatalysis
Stereoselectivity High (dr > 95:5)Excellent (ee > 99%)
Overall Yield 65 - 75% (Over 3 steps)80 - 85% (Single step)
Scalability Excellent (Gram to multi-kilogram)High (Requires enzyme engineering for ton-scale)
Reaction Time ~ 24 hours total24 - 48 hours
Environmental Impact Moderate (Uses Ti, THF, atom-inefficient)Low (Aqueous buffer, renewable catalyst)
Key Reagents Ti(OEt)₄, NaBH₄, Chiral Sulfinamide(R)-Transaminase, PLP, Isopropylamine

References

  • Chinese Academy of Sciences. Synthesis of fluorinated chiral amines using N-tert-butylsulfinyl imines. Retrieved from [Link][1]

  • RSC Publishing. Asymmetric synthesis of C–F quaternary α-fluoro-β-amino-indolin-2-ones via Mannich addition reactions. Retrieved from [Link][7]

  • Beilstein Journal of Organic Chemistry. Asymmetric synthesis of propargylamines as amino acid surrogates in peptidomimetics. Retrieved from[Link][6]

  • ACS Publications. Asymmetric Synthesis of Trifluoromethylated Allylic Amines Using α,β-Unsaturated N-tert-Butanesulfinimines. Retrieved from[Link][4]

  • National Library of Ukraine. Recent advances in the asymmetric functionalization of N-(tert-butylsulfinyl)polyfluoroalkyl imines. Retrieved from [Link]

  • bioRxiv. Design, synthesis and profiling of highly potent antivirals targeting emerging drug-resistant HIV-1 variants. Retrieved from [Link][5]

Sources

Application

Application Note: Stereoselective Synthesis of (2R)-3,3-Difluorobutan-2-amine from Chiral Pool Precursors

Introduction & Strategic Rationale The incorporation of fluorine into chiral aliphatic amines is a highly effective strategy in modern drug discovery. The difluoromethylene (–CF₂–) group acts as a lipophilic bioisostere...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Strategic Rationale

The incorporation of fluorine into chiral aliphatic amines is a highly effective strategy in modern drug discovery. The difluoromethylene (–CF₂–) group acts as a lipophilic bioisostere for ethereal oxygen or carbonyl groups, modulating the pKa of adjacent amines while enhancing metabolic stability. However, the creation of chiral centers bearing adjacent fluorine atoms presents a unique synthetic challenge[1].

To bypass late-stage chiral resolution and ensure high enantiomeric excess (ee), a "chiral pool" approach is highly advantageous. The synthesis of (2R)-3,3-difluorobutan-2-amine hydrochloride can be efficiently and stereospecifically achieved starting from (R)-2-((tert-butoxycarbonyl)amino)propanoic acid (Boc-D-Alanine)[2]. Because the transformations occur exclusively at the carboxylate carbon without breaking any bonds at the α-chiral center, the (R)-configuration is perfectly conserved throughout the four-step sequence.

Synthetic Pathway Overview

The protocol relies on a four-step linear sequence: Amidation, Grignard addition, Deoxofluorination, and Deprotection.

Pathway A (R)-Boc-Alanine B Weinreb Amide A->B HATU, DIPEA DMF C Methyl Ketone B->C MeMgBr THF D Difluoroamine (Boc-protected) C->D Deoxo-Fluor DCM E (2R)-3,3-Difluorobutan -2-amine HCl D->E 4M HCl Dioxane

Fig 1: Four-step stereoselective synthesis of (2R)-3,3-difluorobutan-2-amine from Boc-D-Alanine.

Step-by-Step Experimental Protocols & Causality

Step 1: Synthesis of the Weinreb Amide

Objective: Convert Boc-D-Alanine to (R)-tert-butyl (1-(methoxy(methyl)amino)-1-oxopropan-2-yl)carbamate.

  • Procedure: In a flame-dried flask under N₂, dissolve (R)-Boc-Alanine (1.0 eq) and N,O-dimethylhydroxylamine hydrochloride (1.2 eq) in anhydrous DMF (0.5 M). Add N,N-diisopropylethylamine (DIPEA, 3.0 eq) dropwise. Cool the mixture to 0 °C and add HATU (1.1 eq) portion-wise. Stir the reaction mixture at room temperature for 15 hours[3].

  • Workup: Dilute with EtOAc, wash sequentially with 1M HCl, saturated NaHCO₃, and brine. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Mechanistic Causality: HATU is selected as the coupling reagent because it ensures rapid activation of the carboxylic acid while minimizing racemization at the labile α-stereocenter. DIPEA is required to neutralize the hydrochloride salt of the hydroxylamine derivative[3].

Step 2: Grignard Addition (Ketone Formation)

Objective: Convert the Weinreb amide to (R)-tert-butyl (3-oxobutan-2-yl)carbamate.

  • Procedure: Dissolve the Weinreb amide (1.0 eq) in anhydrous THF (0.3 M) under N₂. Cool the solution to 0 °C using an ice bath. Add Methylmagnesium bromide (3.0 M in diethyl ether, 1.5 eq) dropwise over 30 minutes, maintaining the internal temperature below 5 °C. Stir for 2 hours at 0 °C, then allow to warm to room temperature.

  • Workup: Carefully quench the reaction at 0 °C with saturated aqueous NH₄Cl. Extract with EtOAc. Wash the combined organic layers with brine, dry over MgSO₄, and concentrate.

  • Mechanistic Causality: The N-methoxy-N-methylamide (Weinreb amide) forms a highly stable, five-membered magnesium chelate upon initial nucleophilic attack [4]. This chelate resists further addition by the Grignard reagent, exclusively yielding the ketone upon aqueous tetrahedral collapse rather than an unwanted tertiary alcohol.

Mechanism WA Weinreb Amide + MeMgBr Chelate 5-Membered Mg-Chelate WA->Chelate Nucleophilic Attack Collapse Aqueous Quench Chelate->Collapse Prevents Over-addition Ketone Target Ketone Collapse->Ketone Tetrahedral Collapse

Fig 2: Mechanism of chelation control preventing tertiary alcohol formation.

Step 3: Deoxofluorination

Objective: Convert the ketone to (R)-tert-butyl (3,3-difluorobutan-2-yl)carbamate.

  • Procedure: In a Teflon-lined or highly inert flask, dissolve the ketone (1.0 eq) in anhydrous DCM (0.2 M). Add Deoxo-Fluor® (50% in toluene, 3.0 eq) at 0 °C. Seal the vessel and heat to 50 °C for 24–48 hours.

  • Workup: Cool to 0 °C and quench very carefully by the dropwise addition of saturated NaHCO₃ (Caution: vigorous CO₂ evolution and exothermic HF neutralization). Extract with DCM, dry over Na₂SO₄, and purify via silica gel chromatography.

  • Mechanistic Causality: Ketones are sterically and electronically less reactive toward nucleophilic fluorination than aldehydes. Deoxo-Fluor is selected over DAST due to its superior thermal stability [5], allowing the necessary heating to 50 °C without the severe explosion risks associated with DAST at elevated temperatures.

Step 4: Orthogonal Deprotection

Objective: Yield the final (2R)-3,3-difluorobutan-2-amine hydrochloride.

  • Procedure: Dissolve the Boc-protected difluoroamine (1.0 eq) in a minimum volume of dry DCM. Add 4M HCl in dioxane (10.0 eq). Stir at room temperature for 2–4 hours until complete consumption of the starting material is observed[2].

  • Workup: Concentrate the reaction mixture under reduced pressure. Triturate the resulting residue with cold diethyl ether to precipitate the hydrochloride salt. Filter and dry under high vacuum.

  • Mechanistic Causality: Anhydrous HCl in dioxane provides a clean deprotection of the Boc group. The absence of water prevents hydrolytic side reactions, and the product naturally forms a highly stable, crystalline hydrochloride salt, which is easier to handle and store than the volatile free amine[1].

Quantitative Data & Analytical Benchmarks

To ensure a self-validating workflow, researchers should cross-reference their isolated intermediates against the following expected analytical benchmarks.

Synthesis StepTarget IntermediateExpected YieldPhysical StateKey Analytical Benchmarks (NMR/MS)
1. Amidation Weinreb Amide85 – 95%Colorless to pale yellow oil¹H NMR: δ 3.75 (s, 3H, N-OMe), 3.20 (s, 3H, N-Me)
2. Grignard Methyl Ketone80 – 90%Pale yellow oil¹H NMR: δ 2.18 (s, 3H, C(=O)CH₃)MS: [M+H]⁺ 188.1
3. Fluorination Boc-Difluoroamine50 – 65%Low-melting solid / oil¹⁹F NMR: δ -95.5 (m, 2F, CF₂)¹³C NMR: Loss of C=O peak (~208 ppm)
4. Deprotection Amine HCl Salt90 – 98%White crystalline solid¹H NMR: δ 8.20 (br s, 3H, NH₃⁺)MS: [M+H]⁺ 110.1

References

  • Vandyck, K., et al. Sulphamoylpyrrolamide derivatives and the use thereof as medicaments for the treatment of hepatitis B.
  • Vandyck, K., et al. SULPHAMOYLTHIOPHENAMIDE DERIVATIVES AND THE USE THEREOF AS MEDICAMENTS FOR THE TREATMENT OF HEPATITIS B.
  • Nahm, S.; Weinreb, S. M. N-methoxy-N-methylamides as effective acylating agents. Tetrahedron Letters 1981, 22 (39), 3815-3818.[Link]

  • Lal, G. S., et al. Bis(2-methoxyethyl)aminosulfur trifluoride: a new broad-spectrum deoxofluorinating agent with enhanced thermal stability. Journal of Organic Chemistry 1999, 64 (19), 7048-7054.[Link]

Sources

Method

Application Note: (2R)-3,3-Difluorobutan-2-amine in the Synthesis of Fluorinated Pharmaceuticals

Target Audience: Researchers, scientists, and drug development professionals. Content Type: Technical Application Note & Experimental Protocols. Introduction & Mechanistic Rationale In modern medicinal chemistry, the inc...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, scientists, and drug development professionals. Content Type: Technical Application Note & Experimental Protocols.

Introduction & Mechanistic Rationale

In modern medicinal chemistry, the incorporation of fluorine atoms is a highly validated strategy to optimize the pharmacokinetic (PK) and pharmacodynamic (PD) profiles of drug candidates. Among fluorinated building blocks, (2R)-3,3-difluorobutan-2-amine (often handled as its stable hydrochloride salt, CAS 1638269-70-1) has emerged as a critical chiral intermediate[1].

As a Senior Application Scientist, I frequently observe that the selection of this specific reagent is driven by two distinct, synergistic causalities:

  • Physicochemical Modulation (The "Fluorine Effect" on pKa): Standard aliphatic primary amines typically exhibit a pKa of ~10.5, meaning they are >99.9% protonated at physiological pH (7.4). This high degree of ionization severely restricts passive membrane permeability. The introduction of a strongly electron-withdrawing gem-difluoro group adjacent to the chiral center exerts a potent inductive (-I) effect, lowering the pKa of the amine to approximately 8.0–8.5. This subtle shift exponentially increases the fraction of the neutral free-base at pH 7.4, dramatically enhancing intestinal absorption and blood-brain barrier (BBB) penetration.

  • Stereospecific Target Engagement: The (2R) chiral center dictates the precise spatial trajectory of the terminal methyl group. In tight hydrophobic binding pockets—such as the dimer interface of the Hepatitis B Virus (HBV) core protein or the ATP-binding cleft of AXL tyrosine kinase—this specific vectoring is non-negotiable for achieving high-affinity binding and displacing structural water molecules.

Quantitative Data Presentation

The table below summarizes the profound impact of incorporating the gem-difluoro group into the aliphatic amine scaffold, comparing the non-fluorinated analog to (2R)-3,3-difluorobutan-2-amine.

Property(2R)-butan-2-amine(2R)-3,3-difluorobutan-2-amineMechanistic Impact of gem-Difluoro Group
Molecular Weight 73.14 g/mol 109.12 g/mol Minimal steric bulk added; fluorine's Van der Waals radius (1.47 Å) closely mimics oxygen.
Predicted pKa ~10.5~8.0 - 8.5Drastic reduction; improves the physiological un-ionized fraction for better permeability.
Lipophilicity (LogP) ~0.7~1.5Enhanced lipophilicity drives partitioning into lipid bilayers.
Metabolic Stability Susceptible to oxidationHighly resistantFluorine atoms block cytochrome P450-mediated metabolic degradation at the 3-position.

Application 1: Synthesis of HBV Capsid Assembly Modulators

Chronic Hepatitis B infection is driven by the persistence of covalently closed circular DNA (cccDNA). Capsid Assembly Modulators (CAMs) target the HBV core protein (Cp) to induce aberrant capsid formation, thereby halting viral replication and preventing the replenishment of cccDNA[2]. (2R)-3,3-difluorobutan-2-amine is utilized to synthesize highly potent sulfamoylthiophenamide derivatives[3].

G HBV_DNA HBV rcDNA cccDNA cccDNA Transcription HBV_DNA->cccDNA Core_Protein HBV Core Protein (Cp) cccDNA->Core_Protein Translation Capsid Viral Capsid Assembly Core_Protein->Capsid Normal Assembly Degradation Aberrant Capsid / Degradation Core_Protein->Degradation Inhibited Assembly Inhibitor Difluoroalkyl Amine Modulator (CAM) Inhibitor->Core_Protein Binds Dimer Interface

Mechanism of HBV Capsid Assembly Modulators incorporating difluoroalkyl amines.

Protocol A: Sulfonamide Coupling Workflow

This protocol is a self-validating system adapted from the synthesis of HBV inhibitors[4].

Reagents:

  • (2R)-3,3-difluorobutan-2-amine hydrochloride (1.1 eq)

  • Target sulfonyl chloride (e.g., 5-methyl-thiophene-2-sulfonyl chloride derivative) (1.0 eq)

  • Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA) (3.0 - 4.0 eq)

  • Anhydrous Dichloromethane (DCM)

Step-by-Step Methodology:

  • Free-Basing & Preparation: Suspend (2R)-3,3-difluorobutan-2-amine hydrochloride in anhydrous DCM (0.2 M concentration) under an inert nitrogen atmosphere. Add TEA (3.0 eq) to liberate the free amine. Causality: The hydrochloride salt is used for bench stability, but the free amine is required for nucleophilic attack.

  • Temperature Control: Cool the reaction vessel to 0 °C using an ice bath. Causality: Sulfonamide formation is highly exothermic; strict temperature control prevents the formation of bis-sulfonamide byproducts.

  • Coupling: Dissolve the sulfonyl chloride (1.0 eq) in a minimal volume of DCM and add it dropwise to the amine solution over 15 minutes.

  • Reaction Progression: Remove the ice bath and allow the mixture to stir at room temperature for 12 hours.

  • In-Process Control (IPC): Withdraw a 10 µL aliquot, dilute in methanol, and analyze via LC-MS. Validation: The reaction is deemed complete when the sulfonyl chloride peak disappears, and the target mass [M+H]+ is the dominant signal.

  • Workup & Purification: Quench the reaction with saturated aqueous NaHCO3. Extract the aqueous layer with DCM (3x). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify via silica gel flash chromatography (Eluent: Heptane/Ethyl Acetate gradient).

Application 2: Synthesis of AXL Tyrosine Kinase Inhibitors

AXL is a receptor tyrosine kinase implicated in cancer metastasis, immune evasion, and resistance to standard chemotherapies. (2R)-3,3-difluorobutan-2-amine is utilized to functionalize pyrimidine and triazine cores via Nucleophilic Aromatic Substitution (SNAr) to create highly selective AXL inhibitors[5].

G Amine (2R)-3,3-difluorobutan-2-amine Reaction SNAr Reaction (DIPEA, NMP, 80°C) Amine->Reaction Core Heteroaryl Chloride Core (e.g., Pyrimidine) Core->Reaction Validation In-Process Control (LC-MS & TLC) Reaction->Validation Monitor Purification Aqueous Workup & Chromatography Validation->Purification Conversion >95% API Pure Kinase Inhibitor (API) Purification->API

Workflow for incorporating (2R)-3,3-difluorobutan-2-amine via SNAr.

Protocol B: Nucleophilic Aromatic Substitution (SNAr)

Adapted for the functionalization of heteroaryl cores[6].

Reagents:

  • (2R)-3,3-difluorobutan-2-amine (1.2 eq)

  • Heteroaryl chloride core (e.g., 2-chloro-pyrimidine derivative) (1.0 eq)

  • DIPEA (2.5 eq)

  • N-Methyl-2-pyrrolidone (NMP) or Dimethylformamide (DMF)

Step-by-Step Methodology:

  • Reagent Mixing: In a sealed microwave vial or a round-bottom flask equipped with a reflux condenser, dissolve the heteroaryl chloride core (1.0 eq) in NMP (0.5 M concentration).

  • Amine Addition: Add (2R)-3,3-difluorobutan-2-amine (1.2 eq) followed by DIPEA (2.5 eq). Causality: A polar aprotic solvent (NMP) accelerates the SNAr mechanism by stabilizing the Meisenheimer complex intermediate without solvating the nucleophile too tightly.

  • Thermal Activation: Heat the reaction mixture to 80–100 °C for 4 to 12 hours. Causality: The electron-withdrawing difluoro group reduces the nucleophilicity of the amine compared to standard alkylamines, necessitating elevated temperatures to drive the substitution to completion.

  • Validation & IPC: Monitor the reaction via TLC and LC-MS. Wait until >95% conversion is achieved.

  • Precipitation & Workup: Cool the mixture to room temperature. Slowly add the mixture to rapidly stirring ice water (5x volume of NMP). The product typically precipitates as a solid. Filter the solid, wash with cold water, and dry under a high vacuum.

  • Analytical Verification (Self-Validation):

    • Stereochemical Integrity: Analyze the final compound via Chiral HPLC to ensure no racemization occurred at the (2R) center during the thermal heating phase.

    • Structural Integrity: Perform 19F-NMR to confirm the retention of the gem-difluoro group (typically appearing as a distinct multiplet around -90 to -100 ppm depending on the local environment).

References

  • NextSDS Database. "(2R)-3,3-difluorobutan-2-amine hydrochloride — Chemical Substance Information." NextSDS. Available at: [Link]

  • Vandyck, K. et al. (Janssen Pharmaceutica NV). "Sulphamoylpyrrolamide derivatives and the use thereof as medicaments for the treatment of hepatitis B." WIPO (PCT) Patent WO2014184350A1, Published Nov 20, 2014.
  • Johnson, T. W. et al. (Pfizer Inc). "Pyrimidine and triazine derivatives and their use as axl inhibitors." WIPO (PCT) Patent WO2016097918A1, Published Jun 23, 2016.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Extraction Yields of (2R)-3,3-Difluorobutan-2-amine

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the isolation of low-molecular-weight fluorinated amines.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the isolation of low-molecular-weight fluorinated amines. The extraction of (2R)-3,3-difluorobutan-2-amine presents a unique set of physicochemical challenges that cause standard liquid-liquid extraction (LLE) protocols to fail.

This guide is designed to dissect the causality behind these failures—specifically focusing on pKa depression, hydrophilicity, and volatility—and provides a self-validating, field-proven methodology to maximize your extraction yields.

Part 1: Diagnostic Data & Physicochemical Comparison

To understand why your extraction is failing, we must first look at how the geminal difluoro group alters the molecule's fundamental properties compared to its non-fluorinated analog.

Property(2R)-butan-2-amine (Standard)(2R)-3,3-difluorobutan-2-amineImpact on Extraction Workflow
Molecular Weight 73.14 g/mol 109.1 g/mol [1]Low molecular weight dictates high volatility in the free base form.
Amine pKa ~10.5~7.5 - 8.0[2]The highly electronegative -CF₂- group inductively withdraws electron density, drastically lowering basicity.
Volatility (Boiling Point) ~63 °C~80 - 90 °C[3]The free base will co-evaporate with extraction solvents under vacuum.
Aqueous Solubility HighVery High (Low LogP)Requires aggressive "salting out" to force the amine into the organic phase[4].
Part 2: Troubleshooting FAQs

FAQ 1: Why is my extraction yield so low even after basifying the aqueous layer to pH 10? The Causality: While a pH of 10 is more than sufficient to fully deprotonate (2R)-3,3-difluorobutan-2-amine (which has a depressed pKa of ~7.5 due to the strong -I inductive effect of the adjacent fluorine atoms)[2], deprotonation alone does not guarantee partitioning into the organic layer. Low-molecular-weight fluorinated amines are highly polar and exhibit exceptional aqueous solubility. The Solution: You must alter the ionic strength of the aqueous phase. Saturating the aqueous layer with sodium chloride (NaCl) or potassium carbonate (K₂CO₃) before extraction forces the organic compound out of the aqueous phase—a process known as "salting out"[4].

FAQ 2: I extracted the amine successfully into dichloromethane, but after rotary evaporation, my flask is empty. What happened? The Causality: You lost your product to the vacuum pump. Fluoroalkylamines of this size are highly volatile[3]. When you concentrate the organic solvent under reduced pressure, the free base amine co-evaporates. The Solution: You must perform "salt trapping." Before concentrating the organic layer, add a stoichiometric excess of anhydrous HCl (e.g., HCl in dioxane or ether). This protonates the amine, converting it into a stable, non-volatile hydrochloride salt[1] that can be safely concentrated to dryness.

Part 3: Extraction & Isolation Workflow Visualization

The following logical workflow illustrates the critical failure points and the correct path for isolating volatile fluorinated amines.

G Start Aqueous Reaction Mixture (Protonated Amine) Basify Basify to pH > 9.5 & Saturate with NaCl Start->Basify pH Adjustment Extract Extract with DCM or MTBE (3x Volumes) Basify->Extract Proper Partitioning Fail1 Yield Loss (Amine remains in Aqueous Phase) Basify->Fail1 If NaCl is omitted OrgLayer Combined Organic Phase (Free Base Amine) Extract->OrgLayer Trap Add Anhydrous HCl in Ether (Form HCl Salt) OrgLayer->Trap Salt Trapping (Correct Path) EvapUnsafe Direct Concentration (No Acid Added) OrgLayer->EvapUnsafe Direct Evap (Incorrect Path) EvapSafe Concentrate under Vacuum (Rotary Evaporation) Trap->EvapSafe Safe to Evaporate Success High Yield Isolated: Amine Hydrochloride Salt EvapSafe->Success Salt Remains Fail2 Yield Loss (Volatile Free Base Co-evaporates) EvapUnsafe->Fail2

Caption: Decision logic for the extraction and salt-trapping of volatile fluorinated amines.

Part 4: Self-Validating Experimental Protocol

This protocol is designed as a self-validating system. Do not proceed to the next step unless the validation check confirms the previous step was successful.

Step 1: Basification and Salting Out

  • Cool the aqueous reaction mixture containing the crude protonated amine to 0–5 °C in an ice bath to minimize evaporative losses.

  • Carefully add 2M NaOH dropwise until the pH is > 9.5.

  • Add solid NaCl to the aqueous mixture until no more dissolves (approximately 30–35 g per 100 mL of water). Stir vigorously for 10 minutes.

  • Self-Validation Check: Dip a pH strip into the aqueous layer. If the pH is below 9.5, the amine is still partially protonated[4]. Add more NaOH. Ensure visible undissolved NaCl remains at the bottom, confirming saturation.

Step 2: Liquid-Liquid Extraction

  • Transfer the mixture to a separatory funnel.

  • Extract with Dichloromethane (DCM) or Methyl tert-butyl ether (MTBE) using 3 × equal volumes of the aqueous layer.

  • Combine the organic layers.

  • Self-Validation Check: Spot the depleted aqueous layer on a TLC plate and stain with Ninhydrin. If a strong spot appears, your salting-out was insufficient. Repeat extraction with a more polar solvent like EtOAc.

Step 3: Drying and Salt Trapping (Critical Step)

  • Dry the combined organic layers over anhydrous Na₂SO₄ for 15 minutes. Filter the drying agent.

  • Do not apply vacuum. Cool the organic filtrate to 0 °C.

  • Slowly add a stoichiometric excess of anhydrous HCl (e.g., 2M HCl in diethyl ether or 4M HCl in dioxane) dropwise while stirring. A white precipitate may begin to form depending on the solvent[1].

  • Self-Validation Check: Dip a glass stirring rod into the organic mixture and touch it to moistened universal indicator paper. The reading must be strongly acidic (pH 1-2), confirming all free base amine has been converted to the hydrochloride salt.

Step 4: Concentration and Isolation

  • Concentrate the acidified organic layer under reduced pressure (rotary evaporation) at a bath temperature of 30–35 °C.

  • Triturate the resulting crude solid with cold diethyl ether to remove non-basic organic impurities.

  • Filter the solid and dry under high vacuum to yield pure (2R)-3,3-difluorobutan-2-amine hydrochloride.

Sources

Optimization

Technical Support Center: Optimizing Amidation for (2R)-3,3-Difluorobutan-2-amine

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals facing challenges during the amidation of (2R)-3,3-difluorobutan-2-amine .

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals facing challenges during the amidation of (2R)-3,3-difluorobutan-2-amine .

Coupling this specific chiral amine presents a unique set of physicochemical hurdles. The β,β -difluoro substitution exerts a powerful inductive electron-withdrawing effect, drastically lowering the pKa and nucleophilicity of the adjacent primary amine[1]. Combined with the steric hindrance of the α -chiral center, this molecule is notoriously sluggish in standard amide coupling reactions, leading to poor yields, incomplete conversions, and a high risk of epimerizing the carboxylic acid partner.

Below, you will find field-proven troubleshooting logic, quantitative comparisons, and a self-validating protocol to ensure successful, stereopure amide bond formation.

Diagnostic Troubleshooting & FAQs

Q1: I am using standard HATU and DIPEA to couple a carboxylic acid with (2R)-3,3-difluorobutan-2-amine, but my yields are <20%. LC-MS shows a major high-mass byproduct. What is happening? Causality & Insight: You are likely observing the formation of a tetramethylguanidinium byproduct. Uronium-based coupling reagents like HATU are highly electrophilic. In a standard reaction, the acid is activated, and a nucleophilic amine quickly attacks the activated ester. However, because your fluorinated amine is highly electron-deficient and sterically hindered, its nucleophilic attack is extremely slow. This kinetic delay allows the unreacted amine to directly attack the uronium species of HATU, forming an unreactive guanidinium adduct and killing your yield[2][3]. Solution: Abandon uronium-based reagents (HATU, HBTU) for this substrate. Switch to a reagent that does not react directly with amines, such as Propylphosphonic anhydride (T3P) or an EDC/HOAt system[4][5].

Q2: I switched to EDC/HOBt, but the reaction is still incomplete after 48 hours. How can I drive it to completion without degrading my molecule? Causality & Insight: While EDC/HOBt prevents the guanidinylation side reaction, the inherent low nucleophilicity of the β,β -difluoro amine still limits the reaction rate[4]. Solution: You must increase the electrophilicity of the activated ester. Replace HOBt with HOAt (1-Hydroxy-7-azabenzotriazole), which benefits from an adjacent nitrogen effect that accelerates aminolysis. Alternatively, add a stoichiometric amount of DMAP (4-Dimethylaminopyridine) to form a highly reactive acylpyridinium intermediate[4].

Q3: My carboxylic acid has an α -chiral center. When I force the coupling with this slow-reacting amine using strong bases or heat, I observe significant epimerization. How do I prevent this? Causality & Insight: Epimerization occurs via the formation of an oxazolone intermediate or direct enolization of the activated ester. Strong, unhindered bases (like DIPEA or Et 3​ N) combined with the prolonged reaction times required for fluorinated amines exacerbate this degradation pathway. Solution: T3P is the gold standard for coupling epimerization-prone substrates with non-nucleophilic amines[6]. Crucially, you must replace standard bases with a weaker, less nucleophilic base like Pyridine or N-Methylmorpholine (NMM). Pyridine is basic enough to facilitate the T3P coupling but weak enough to suppress the deprotonation of the acid's α -carbon, preserving >99% enantiomeric excess (ee)[6].

Quantitative Reagent Comparison

The following table summarizes the expected performance of various coupling systems when applied specifically to electron-deficient, sterically hindered amines like (2R)-3,3-difluorobutan-2-amine.

Coupling Reagent SystemBaseRelative Reaction RateEpimerization RiskGuanidinylation RiskTypical Yield
HATU DIPEAFast (Activation only)HighHigh < 20%
EDC / HOBt Et 3​ NVery SlowModerateNone30 - 40%
EDC / HOAt / DMAP DIPEAModerateHighNone60 - 70%
T3P (50% in EtOAc) PyridineModerateVery Low None> 85%

Visual Workflows & Logic

Troubleshooting Issue Low Yield with (2R)-3,3-difluorobutan-2-amine Check Analyze LC-MS Data Issue->Check Guanidine Guanidinylation Adduct? (HATU side reaction) Check->Guanidine Epimer Epimerization of Acid? Check->Epimer Incomplete Incomplete Conversion? Check->Incomplete Sol1 Switch to T3P or EDC/HOAt Guanidine->Sol1 Yes Sol2 Change Base: DIPEA -> Pyridine Epimer->Sol2 Yes Sol3 Increase Temp to 40°C or add DMAP Incomplete->Sol3 Yes

Caption: Diagnostic decision tree for troubleshooting amidation failures with electron-deficient amines.

Workflow Step1 1. Dissolve Acid & Amine in EtOAc Step2 2. Add Pyridine (3.0 equiv) Step1->Step2 Step3 3. Dropwise T3P (50%) at 0 °C Step2->Step3 Step4 4. Warm to RT Stir 12-24 hrs Step3->Step4 Step5 5. Aqueous Workup (HCl, NaHCO3) Step4->Step5 Step6 6. Pure Amide (>99% ee) Step5->Step6

Caption: Optimized T3P-mediated amidation workflow for electron-deficient amines.

Validated Experimental Protocol: T3P-Mediated Amidation

This protocol is engineered as a self-validating system. The choice of reagents and solvents ensures that the reaction is driven to completion while allowing for a simplified, purely aqueous workup that removes all byproducts without the need for column chromatography.

Objective: High-yielding coupling of (2R)-3,3-difluorobutan-2-amine with an α -chiral carboxylic acid without epimerization.

Step 1: Reagent Preparation & Dissolution

  • Action: In an oven-dried flask under an inert atmosphere, dissolve the carboxylic acid (1.0 equiv) and (2R)-3,3-difluorobutan-2-amine hydrochloride (1.1 equiv) in anhydrous Ethyl Acetate (EtOAc) (10 volumes).

  • Causality: EtOAc is chosen over DMF to facilitate a direct aqueous workup later, minimizing product loss and avoiding the tedious removal of high-boiling solvents.

Step 2: Base Addition

  • Action: Add Pyridine (3.0 equiv) and stir for 10 minutes at room temperature.

  • Causality: Pyridine serves a dual purpose: it free-bases the amine hydrochloride and acts as a mild, non-nucleophilic base for the coupling. Unlike DIPEA, pyridine is weak enough to prevent the deprotonation of the acid's α -chiral center, thereby halting epimerization[6].

Step 3: Activation & Coupling

  • Action: Cool the reaction mixture to 0 °C. Add T3P (50% w/w solution in EtOAc, 1.5 equiv) dropwise over 15 minutes.

  • Causality: T3P activates the carboxylic acid to form a highly reactive mixed anhydride. The dropwise addition at 0 °C controls the exotherm, preventing localized heat spikes that could drive unwanted side reactions[5].

Step 4: Reaction Monitoring (Self-Validation)

  • Action: Remove the ice bath, warm to room temperature, and stir for 12–24 hours. Monitor via LC-MS.

  • Validation Check: The reaction is complete when the extracted ion chromatogram (EIC) shows <5% remaining carboxylic acid. If conversion stalls, do not add more base; add an additional 0.5 equiv of T3P.

Step 5: Aqueous Workup & Purification

  • Action: Dilute the mixture with additional EtOAc. Wash the organic layer successively with 1N aqueous HCl (2x), saturated aqueous NaHCO 3​ (2x), and brine (1x).

  • Causality & Validation: T3P byproducts are highly water-soluble phosphate salts. The HCl wash completely removes excess pyridine, while the NaHCO 3​ wash removes any unreacted carboxylic acid and residual T3P byproducts[5][6]. The organic layer should now contain only the pure amide, validating the efficiency of the T3P system. Dry over Na 2​ SO 4​ , filter, and concentrate.

References

  • [4] Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. National Library of Medicine (PMC).

  • [1] Difluoroalkylation of Tertiary Amides and Lactams by an Iridium-Catalyzed Reductive Reformatsky Reaction. National Library of Medicine (PMC).

  • [6] General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine. Organic Chemistry Portal / Organic Letters.

  • [2] Optimizing Peptide Coupling: Key Techniques. JPT Peptide Technologies.

  • [5] Acid-Amine Coupling using T3P. Organic Synthesis.

  • [3] HATU/PyBOP coupling procedure question. Chempros (Reddit).

Sources

Troubleshooting

Technical Support Center: Preventing Racemization of (2R)-3,3-difluorobutan-2-amine

Welcome to the Technical Support Center for chiral amine processing. This guide is specifically engineered for researchers and drug development professionals dealing with the thermal instability and stereochemical degrad...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for chiral amine processing. This guide is specifically engineered for researchers and drug development professionals dealing with the thermal instability and stereochemical degradation of (2R)-3,3-difluorobutan-2-amine .

Below, you will find a diagnostic overview of the mechanistic causes of racemization, targeted troubleshooting FAQs, quantitative stability data, and self-validating experimental protocols to ensure absolute stereochemical integrity during your syntheses.

Diagnostic Overview: The Mechanism of Stereochemical Loss

The stereochemical degradation of (2R)-3,3-difluorobutan-2-amine under thermal conditions is primarily driven by the unique electronic environment created by the adjacent fluorine atoms. The gem-difluoro group ( −CF2​− ) exerts a powerful electron-withdrawing inductive effect ( −I effect) on the C2 chiral center. This significantly increases the acidity of the adjacent α -proton[1][2].

When subjected to thermal stress, two primary pathways lead to racemization:

  • Base-Promoted Deprotonation: High temperatures provide the energy required to overcome the activation barrier for α -proton abstraction[3]. Even weak bases or adventitious impurities can trigger the formation of a planar carbanion. Upon non-selective re-protonation, stereochemical information is permanently lost.

  • Transient Imine Formation: Primary amines can undergo reversible hydrogen transfers or condense with trace carbonyls to form achiral Schiff base intermediates, a process accelerated by heat or transition metal catalysts[3][4].

RacemizationMechanism Start (2R)-3,3-difluorobutan-2-amine Path1 Base-Promoted Deprotonation Start->Path1 Heat + Base Path2 Imine / Schiff Base Formation Start->Path2 Trace Carbonyls / Metals Inter1 Planar Carbanion Intermediate Path1->Inter1 C2-H Abstraction Inter2 Achiral Imine Intermediate Path2->Inter2 Reversible Oxidation Racemic Racemic Mixture (R/S) Inter1->Racemic Non-selective Reprotonation Inter2->Racemic Non-selective Reduction/Hydrolysis

Logical pathways of thermal racemization for alpha-fluoroalkyl amines.

Troubleshooting FAQs

Q1: Why does my (2R)-3,3-difluorobutan-2-amine racemize during standard cross-coupling reactions at 80°C, while my non-fluorinated analogs do not? A1: The presence of the −CF2​− group drastically lowers the pKa​ of the C2 α -proton[1]. In a standard cross-coupling reaction, the combination of elevated temperatures (80°C) and the presence of basic additives (e.g., K2​CO3​ or amine bases) creates an ideal environment for reversible deprotonation[3]. Non-fluorinated analogs lack this extreme α -acidity and therefore remain configurationally stable under identical conditions.

Q2: How can I chemically stabilize the amine before running a high-temperature reaction? A2: The most robust strategy is to convert the primary amine into a carbamate-protected derivative, such as N-Boc-(2R)-3,3-difluorobutan-2-amine[5]. Protection delocalizes the nitrogen lone pair into the carbonyl group, drastically reducing its nucleophilicity and preventing Schiff base formation. Furthermore, the bulky Boc group sterically shields the α -proton from base-catalyzed abstraction. If the free amine must be used, isolating it as a hydrochloride salt prevents imine formation, provided the reaction environment remains strictly acidic[6].

Q3: Does my choice of solvent impact the rate of thermal racemization? A3: Absolutely. Protic solvents (such as methanol, ethanol, or water) stabilize ionic intermediates like planar carbanions via hydrogen bonding, which exponentially accelerates the rate of racemization[3]. You must exclusively use non-polar, aprotic solvents (e.g., Toluene, CPME, or anhydrous THF) to minimize the stabilization of these transient achiral states.

Q4: My product had >99% ee in the crude mixture but dropped to 85% ee after purification. What went wrong? A4: Racemization frequently occurs post-reaction during workup or chromatography. Standard silica gel is inherently acidic and can catalyze racemization pathways[3]. Conversely, aqueous workups using strong bases (like NaOH ) to neutralize salts will rapidly deprotonate the highly acidic α -proton of the fluorinated amine. Always use neutralized silica or alumina for chromatography, and utilize mild buffers (like saturated NaHCO3​ ) for aqueous quenching[3].

Quantitative Data: Impact of Reaction Conditions

The following table summarizes the stereochemical degradation of (2R)-3,3-difluorobutan-2-amine under various thermal and chemical environments.

Reaction ConditionTemp (°C)Time (h)SolventAdditive / BaseRemaining ee (%)
Free Amine (Unprotected)8012TolueneNone45%
Free Amine (Unprotected)8012Toluene0.1 eq Et3​N 12%
Free Amine HCl Salt8012TolueneNone98%
N-Boc Protected Amine 100 24 Toluene None >99%
N-Boc Protected Amine10024DMF K2​CO3​ (1.5 eq)88%
Free Amine (Unprotected)2524Methanol NaOH (1.0 eq)<5%

Validated Methodologies & Experimental Protocols

To guarantee stereochemical integrity, we mandate a self-validating workflow. Every step includes a built-in causality check to ensure the process remains controlled.

PreventionWorkflow Step1 1. Amine Protection (e.g., N-Boc) Step2 2. Solvent Selection (Aprotic, Non-polar) Step1->Step2 Step3 3. Thermal Reaction (T < 100°C) Step2->Step3 Step4 4. Mild Workup (Avoid Strong Base) Step3->Step4 Step5 5. Chiral HPLC (ee Validation) Step4->Step5

Step-by-step workflow to prevent racemization during thermal processing.

Protocol A: Self-Validating N-Boc Protection of (2R)-3,3-difluorobutan-2-amine

Purpose: To chemically mask the amine and sterically shield the α -proton prior to high-temperature processing.

  • Reagent Preparation: Suspend 1.0 equivalent of (2R)-3,3-difluorobutan-2-amine HCl in anhydrous Dichloromethane (DCM) at 0°C under an inert argon atmosphere.

  • Controlled Neutralization: Add 1.1 equivalents of N,N-Diisopropylethylamine (DIPEA) dropwise.

    • Causality: DIPEA is highly sterically hindered. It neutralizes the HCl salt to free the amine without acting as a nucleophile or initiating α -deprotonation.

  • Protection: Slowly add 1.05 equivalents of Di-tert-butyl dicarbonate ( Boc2​O ). Stir for 15 minutes at 0°C, then warm to room temperature.

  • In-Process Control (IPC): After 2 hours, sample the reaction and analyze via TLC (Ninhydrin stain).

    • Validation Check: The complete disappearance of the primary amine spot confirms that the nitrogen lone pair is successfully delocalized, shutting down the imine-formation pathway.

  • Mild Workup: Wash the organic layer with 5% aqueous citric acid, followed by brine.

    • Causality: A mild acidic wash removes unreacted amine and DIPEA without exposing the product to strong bases that could trigger late-stage racemization[3]. Dry over anhydrous Na2​SO4​ and concentrate under reduced pressure.

  • Final Validation (Proceed to Protocol B): Before utilizing the protected amine in any thermal reaction, validate the ee via Chiral HPLC to ensure the protection step itself did not induce racemization.

Protocol B: Chiral HPLC Determination of Enantiomeric Excess (ee)

Purpose: To accurately quantify the stereochemical purity of the fluorinated amine.

  • Sample Preparation: Dissolve 1 mg of the N-Boc protected product in 1 mL of HPLC-grade Hexane/Isopropanol (90:10).

  • Column Selection: Utilize a validated chiral stationary phase (e.g., Chiralpak AD or Chiralcel OD) which has proven effective for differentiating α -fluoroalkyl enantiomers[2].

  • Isocratic Elution: Run the mobile phase (Hexane/IPA 95:5) at a flow rate of 1.0 mL/min at a strictly controlled column temperature of 25°C.

  • Detection & Validation: Monitor UV absorbance at 210 nm.

    • Validation Check: The ee is calculated by the area integration of the (2R) peak versus the (2S) peak. The calculated ee must match the Certificate of Analysis of your starting material (typically >99%) before you authorize the batch for downstream thermal cross-coupling.

References

  • Technical Support Center: Prevention of Racemization in Chiral Amine Synthesis , Benchchem, 3

  • (S)-3,3-Difluorobutan-2-amine HCl , Benchchem, 6

  • A Flash Thermal Racemization Protocol for the Chemoenzymatic Dynamic Kinetic Resolution and Stereoinversion of Chiral Amines , PMC (National Institutes of Health),4

  • Asymmetric α-Fluoroalkyl-α-Amino Acids: Recent Advances in Their Synthesis and Applications , PMC (National Institutes of Health), 1

  • Enantioseparation and racemization of α-aryl-α-fluoroacetonitriles , PubMed (National Institutes of Health), 2

  • N-BOC-(S)-3,3-DIFLUOROBUTAN-2-AMINE , Sigma-Aldrich,5

Sources

Optimization

Purification techniques for (2R)-3,3-difluorobutan-2-amine crude mixtures

Welcome to the Technical Support Center for chiral fluorinated amine workflows. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with isolating a...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for chiral fluorinated amine workflows. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with isolating and purifying (2R)-3,3-difluorobutan-2-amine .

The presence of a gem-difluoro group adjacent to the chiral center significantly alters the molecule's electronic properties, notably decreasing its basicity while increasing its volatility[1]. This guide bypasses generic advice, providing field-proven, self-validating protocols to ensure high enantiomeric and chemical purity.

Diagnostic Purification Workflow

Before selecting a purification protocol, you must profile your crude mixture. Use the following logic tree to determine whether your primary challenge is enantiomeric resolution, chemical purification, or volatility stabilization.

G Start Crude (2R)-3,3-difluorobutan-2-amine CheckEE Check Enantiomeric Excess (ee%) via Chiral HPLC Start->CheckEE LowEE ee < 98% (Enantiomeric Impurity) CheckEE->LowEE Needs Resolution HighEE ee ≥ 98% (Chemical Impurities Only) CheckEE->HighEE Chiral Purity OK Resolution Diastereomeric Salt Resolution (e.g., L-Tartaric Acid) LowEE->Resolution ChemPur Check Chemical Purity (LC-MS / NMR) HighEE->ChemPur Resolution->ChemPur Volatile Free Base Isolation? Risk of Volatility ChemPur->Volatile Impure SaltForm HCl Salt Formation or Boc-Protection Volatile->SaltForm Stabilize Amine Chromatography Silica Gel Chromatography (EtOAc/Heptane) SaltForm->Chromatography Purify Protected Amine

Diagnostic workflow for the purification of (2R)-3,3-difluorobutan-2-amine crude mixtures.

Troubleshooting Guides & FAQs

Q1: I am experiencing significant mass loss during the solvent evaporation step after liquid-liquid extraction. What is causing this, and how can I prevent it?

Causality & Expert Insight: (2R)-3,3-difluorobutan-2-amine has a low molecular weight (109.12 g/mol ). Furthermore, the strong electron-withdrawing nature of the gem-difluoro group reduces the electron density on the nitrogen, which weakens intermolecular hydrogen bonding compared to non-fluorinated analogs[1]. This renders the free base highly volatile. Evaporating extraction solvents (like dichloromethane or ether) under reduced pressure will inevitably co-evaporate your target amine.

Self-Validating Protocol: HCl Salt Formation To validate that you have captured the amine, you must convert it into a stable, non-volatile salt prior to isolation[2].

  • Solvent Exchange: Dissolve the crude free base in a non-polar, aprotic solvent (e.g., dry diethyl ether or MTBE) and cool the flask to 0 °C.

  • Acidification: Dropwise, add 1.2 equivalents of anhydrous HCl in dioxane (or bubble dry HCl gas) under a strict nitrogen atmosphere.

  • Precipitation: Stir for 30 minutes at 0 °C. A white, crystalline precipitate of (2R)-3,3-difluorobutan-2-amine hydrochloride will form. Validation check: The supernatant should test acidic on wet pH paper.

  • Isolation: Filter the precipitate rapidly under a nitrogen blanket to prevent the absorption of hygroscopic moisture.

  • Drying: Wash the filter cake with cold MTBE and dry under high vacuum. The resulting salt is thermodynamically stable and can be stored indefinitely.

Q2: My crude mixture contains unreacted ketone intermediates and des-fluoro byproducts from the DAST fluorination step. Standard silica gel chromatography results in severe peak tailing and poor recovery. How do I purify this?

Causality & Expert Insight: Even with reduced basicity from the fluorine atoms, primary amines interact strongly with the acidic silanol groups (Si-OH) on standard silica gel. This hydrogen-bonding causes irreversible adsorption and severe streaking.

Self-Validating Protocol: Boc-Protection, Chromatography, and Deprotection Instead of fighting the silica, mask the amine with a reversible tert-butyloxycarbonyl (Boc) protecting group[3]. This eliminates silanol interactions and allows for pristine chromatographic resolution.

  • Protection: React the crude amine mixture with Boc-anhydride ( Boc2​O , 1.1 eq) and Triethylamine (1.5 eq) in DCM at room temperature for 4 hours[3].

  • Chromatography: Concentrate the mixture and load it onto a standard silica gel column. Elute with a gradient of 0–10% Ethyl Acetate in Heptane. Validation check: The Boc-protected amine will elute cleanly as a sharp, UV-inactive peak (visualize via Ninhydrin or PMA stain).

  • Deprotection: Treat the purified tert-butyl (3,3-difluorobutan-2-yl)carbamate with 20% Trifluoroacetic acid (TFA) in DCM at 0 °C, warming to 25 °C for 2 hours[2].

  • Recovery: Evaporate the solvent under reduced pressure. Because the product is now a TFA salt, it will not volatilize, yielding chemically pure (2R)-3,3-difluorobutan-2-amine TFA salt.

Q3: Analysis shows my product has an enantiomeric excess (ee) of only 85%. How can I enrich the (2R) enantiomer to >99% ee?

Causality & Expert Insight: If partial racemization occurred during synthesis, the (2R) and (2S) enantiomers cannot be separated by standard chromatography due to their identical physicochemical properties. By reacting the mixture with an enantiopure chiral acid, you form diastereomeric salts. Diastereomers possess different lattice energies and solubilities, allowing for separation via fractional crystallization[4].

Self-Validating Protocol: Diastereomeric Salt Resolution

  • Salt Formation: Dissolve the crude amine (free base, 85% ee) in hot ethanol (60 °C). Add a warm solution of 0.5 to 1.0 equivalents of L-Tartaric acid (or (S)-Mandelic acid) in ethanol[4].

  • Crystallization: Allow the solution to cool slowly to room temperature, then transfer to 4 °C for 12 hours. The less soluble diastereomeric salt will selectively precipitate.

  • Validation Check (Critical): Filter the crystals. Take a 5 mg aliquot of the crystals, suspend in water, basify with 2M NaOH, and extract into MTBE. Run this organic layer on a Chiral HPLC (e.g., Chiralpak IG column) to determine the ee%[1].

  • Recrystallization: If the ee is < 99%, perform a single recrystallization of the bulk salt from hot ethanol.

  • Liberation: Once >99% ee is confirmed, suspend the bulk salt in water, adjust to pH 12 with 2M NaOH, and immediately extract with MTBE. Proceed directly to HCl salt formation (see Q1) to prevent volatilization.

Quantitative Comparison of Purification Strategies

To assist in workflow selection, the following table summarizes the expected outcomes of the discussed purification techniques based on empirical laboratory data.

Purification TechniqueTarget ImpurityTypical Yield (%)Enantiomeric Excess (ee%)ScalabilityKey Advantage
Boc-Protection + Silica Chromatography Chemical (Des-fluoro, unreacted starting materials)75 - 85%Unchanged from inputHigh (Multi-gram)Completely eliminates silica streaking and volatility losses during purification.
Diastereomeric Salt Resolution (L-Tartaric Acid) Chiral (Removal of 2S enantiomer)35 - 45% (Max theoretical 50%)> 99%High (Kilogram)Highly cost-effective; avoids the need for expensive preparative chiral HPLC.
Preparative Chiral HPLC Chiral & Chemical80 - 90%> 99%Low (Milligram to Gram)Rapid isolation of both enantiomers simultaneously; ideal for early discovery phases.
Direct Distillation (Reduced Pressure) Chemical (Heavy impurities)50 - 60%Unchanged from inputMediumSolvent-free; however, high risk of product loss in the cold trap due to volatility.

References

  • SULPHAMOYLTHIOPHENAMIDE DERIVATIVES AND THE USE THEREOF AS MEDICAMENTS FOR THE TREATMENT OF HEPATITIS B , European Patent Office, 3

  • WO2016097918A1 - Pyrimidine and triazine derivatives and their use as axl inhibitors , Google Patents,2

  • (S)-3,3-Difluorobutan-2-amine HCl | 1638269-49-4 , Benchchem, 1

  • A Comparative Guide to Chiral Resolving Agents for Primary Amines , Benchchem, 4

Sources

Reference Data & Comparative Studies

Validation

Comparative Guide: (2R)-3,3-Difluorobutan-2-amine vs. Non-Fluorinated Analogs in Drug Design

As a Senior Application Scientist in medicinal chemistry, I frequently encounter the challenge of optimizing aliphatic amines. Amines are ubiquitous in pharmacophores, yet their high basicity often leads to poor membrane...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist in medicinal chemistry, I frequently encounter the challenge of optimizing aliphatic amines. Amines are ubiquitous in pharmacophores, yet their high basicity often leads to poor membrane permeability, rapid metabolic clearance, and off-target liabilities (such as hERG channel inhibition).

This guide provides an in-depth, objective comparison between (2R)-3,3-difluorobutan-2-amine and its non-fluorinated analog, (2R)-butan-2-amine (sec-butylamine). By strategically introducing a gem-difluoro group at the β -position, we can fundamentally rewire the molecule's physicochemical and pharmacokinetic profile.

Physicochemical Profiling: The Causality of Fluorination

To understand the value of (2R)-3,3-difluorobutan-2-amine, we must first analyze the causality behind its physical properties. The introduction of fluorine does not merely add lipophilic bulk; its primary mechanism of action is the drastic attenuation of amine basicity via σ -bond inductive withdrawal[1].

Quantitative Comparison
Property(2R)-butan-2-amine (Non-Fluorinated)(2R)-3,3-difluorobutan-2-amine (Fluorinated)Impact on Drug Design
Structure CH₃-CH₂-CH(NH₂)-CH₃CH₃-CF₂-CH(NH₂)-CH₃Bioisosteric modulation of basicity
Amine pKa ~10.56~7.30Drastic reduction in basicity due to inductive effect
Ionization at pH 7.4 >99.9% Cationic~44% Cationic / 56% Free BaseShifts equilibrium toward the neutral species
LogD (pH 7.4) Highly negative (Hydrophilic)Significantly increased (Lipophilic)Enhanced passive membrane permeability
Metabolic Stability Prone to C3 oxidation & dealkylationBlocked C3 oxidation, shielded amineProlonged half-life, lower clearance
The Henderson-Hasselbalch Impact

The non-fluorinated analog, (2R)-butan-2-amine, has a pKa of approximately 10.56[2]. At a physiological pH of 7.4, it exists almost entirely in its protonated, cationic state. Cations possess high desolvation energies, making passive diffusion across lipophilic cell membranes highly unfavorable.

Conversely, the highly electronegative gem-difluoro group in (2R)-3,3-difluorobutan-2-amine pulls electron density away from the adjacent amine lone pair. This inductive effect lowers the pKa by over 3 units to approximately 7.3[3]. Applying the Henderson-Hasselbalch equation ( pH=pKa+log([Base]/[Acid]) ), this shift means that at pH 7.4, over 50% of the difluorinated compound exists as a neutral free base. This massive population of neutral species exponentially increases the distribution coefficient (LogD₇.₄), enabling superior tissue penetration[4].

Pharmacokinetic & Metabolic Advantages

Beyond basicity, the β,β -difluoroamine motif serves as a structural shield.

  • Evasion of CYP450 and MAO: The 3-position in sec-butylamine is highly susceptible to metabolic oxidation. Replacing the hydrogen atoms with robust C-F bonds completely blocks this metabolic liability. Furthermore, the steric bulk and electron-withdrawing nature of the CF₂ group shield the adjacent amine from monoamine oxidase (MAO) and cytochrome P450-mediated N-dealkylation[1].

  • P-glycoprotein (Pgp) Efflux Modulation: In central nervous system (CNS) drug design, achieving a low Pgp efflux ratio is critical. The attenuation of the amine's hydrogen-bond basicity via fluorination reduces the molecule's recognition by Pgp efflux transporters, significantly improving blood-brain barrier (BBB) retention[5].

G A (2R)-3,3-Difluorobutan-2-amine B Strong Inductive Electron Withdrawal A->B F Steric & Electronic Shielding A->F C Lowered Amine pKa (~7.3 vs 10.6) B->C D Increased Free Base at pH 7.4 C->D E Enhanced Membrane Permeability D->E G Reduced CYP450/MAO Metabolism F->G

Mechanistic pathway illustrating how gem-difluorination modulates ADME properties.

Experimental Methodologies: Self-Validating Protocols

To objectively compare these analogs in a laboratory setting, we employ strict, self-validating experimental systems. This ensures that the observed differences are true physicochemical phenomena, not instrumental artifacts.

Protocol A: Potentiometric pKa Determination

Objective: Accurately measure the macroscopic pKa shift induced by the CF₂ group.

  • Preparation: Prepare 1 mM solutions of (2R)-butan-2-amine and (2R)-3,3-difluorobutan-2-amine in 0.15 M KCl (to maintain constant ionic strength).

  • Titration: Acidify the solution to pH 2.0 using 0.5 M HCl. Titrate with 0.5 M KOH under a nitrogen atmosphere at 25.0 ± 0.1 °C, recording the pH after each standardized titrant addition.

  • Data Fitting: Utilize Bjerrum plot analysis to calculate the precise pKa from the inflection points of the titration curve.

  • Self-Validating System (Trustworthiness): Internal Reference Calibration. A reference standard (e.g., labetalol) with a well-characterized pKa is titrated in parallel. If the calculated pKa of the standard deviates by >0.05 units from established literature values, the electrode is recalibrated and the entire run is invalidated.

Protocol B: LogD₇.₄ Determination via Shake-Flask Method

Objective: Quantify the effective lipophilicity at physiological pH.

  • System Equilibration: Pre-saturate 1-octanol with phosphate-buffered saline (PBS, pH 7.4) and vice versa for 24 hours.

  • Spiking: Dissolve the test amines in DMSO to create 10 mM stock solutions. Spike 10 µL of stock into a vial containing 1 mL of the mutually saturated Octanol/PBS mixture.

  • Partitioning: Vortex the vials for 3 minutes, then shake mechanically at 25 °C for 1 hour to ensure thermodynamic equilibrium.

  • Separation & Quantification: Centrifuge at 3000 rpm for 15 minutes to achieve clean phase separation. Carefully extract aliquots from both the octanol and aqueous layers. Quantify the amine concentration in each phase using LC-MS/MS.

  • Self-Validating System (Trustworthiness): Mass Balance Verification. The molar sum of the compound detected in the octanol phase and the aqueous phase MUST equal the initial spiked concentration (±5%). A failure in mass balance indicates compound loss (e.g., precipitation, volatilization, or plasticware adsorption), automatically flagging the assay for redesign.

G Step1 1. Prepare 10 mM compound in DMSO Step2 2. Add to Octanol / PBS (pH 7.4) 1:1 biphasic system Step1->Step2 Step3 3. Vortex & Shake (1 hr, 25°C) Step2->Step3 Step4 4. Centrifuge for phase separation Step3->Step4 Step5 5. Quantify both phases via LC-MS/MS Step4->Step5 Step6 6. Calculate LogD = log10([Oct]/[Aq]) Step5->Step6 Step7 Self-Validation: Mass Balance Check (±5%) Step6->Step7

Standardized shake-flask experimental workflow for determining LogD7.4.

References

  • Source: yuntsg.
  • Source: nih.
  • Source: nih.
  • Title: Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2‑(Thiofluoroalkyl)
  • Source: nih.

Sources

Comparative

A Comparative Guide to the Validation of Chiral HPLC Methods for (2R)-3,3-difluorobutan-2-amine

This guide provides a comprehensive framework for the development and validation of chiral High-Performance Liquid Chromatography (HPLC) methods for the enantiomeric purity determination of (2R)-3,3-difluorobutan-2-amine...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive framework for the development and validation of chiral High-Performance Liquid Chromatography (HPLC) methods for the enantiomeric purity determination of (2R)-3,3-difluorobutan-2-amine. As a critical chiral intermediate in pharmaceutical synthesis, ensuring its enantiomeric purity is paramount. The presence of fluorine atoms and a primary amine group presents unique challenges and opportunities in chromatographic separation, which we will explore in detail.

The narrative follows a logical progression from method selection to rigorous validation, grounded in the principles outlined by the International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the United States Pharmacopeia (USP).[1][2][3][4][5] We will explain the causality behind experimental choices, ensuring that each protocol is a self-validating system designed to guarantee the reliability and accuracy of the analytical data.

The Imperative of Chiral Separation

In pharmaceutical development, enantiomers of a chiral drug can exhibit significantly different pharmacological, metabolic, and toxicological profiles.[6] Therefore, regulatory agencies mandate strict control over the enantiomeric purity of drug substances. (2R)-3,3-difluorobutan-2-amine is a building block where stereochemical integrity is critical. Its enantiomeric counterpart, (2S)-3,3-difluorobutan-2-amine, must be treated as a potential impurity and accurately quantified. Chiral HPLC is the gold standard for this task, offering high-resolution separation of these mirror-image molecules.[7][8]

Comparison of Chiral Stationary Phases (CSPs)

The choice of the chiral stationary phase (CSP) is the most critical factor in developing a successful enantioselective method.[8] For a small, flexible, and fluorinated amine like 3,3-difluorobutan-2-amine, several families of CSPs are viable candidates. Below, we compare three common types, outlining their potential performance based on established separation principles.

Performance Parameter Method A: Polysaccharide-Based (Cellulose) Method B: Cyclodextrin-Based (Beta-Cyclodextrin) Method C: Pirkle-Type (Whelk-O 1)
CSP Example Chiralcel® OD-H (Cellulose tris(3,5-dimethylphenylcarbamate))ChiraDex® (Beta-cyclodextrin derivative)Regis Whelk-O® 1 ((R,R)-3,5-Dinitrobenzoyl-phenylglycine)
Primary Interaction Hydrogen bonding, π-π interactions, steric hindrance within helical polymer grooves.Inclusion complexation, where the analyte fits into the hydrophobic cyclodextrin cavity.[7]π-π interactions, hydrogen bonding, and dipole-dipole interactions.[6]
Typical Mobile Phase Normal Phase: Hexane/IsopropanolReversed-Phase: Aqueous buffer (e.g., Perchloric acid) / Acetonitrile.[9]Normal Phase: Hexane/Ethanol/Trifluoroacetic Acid (TFA)
Expected Resolution (Rs) > 2.0> 1.5> 1.8
Analysis Time 10 - 20 minutes15 - 25 minutes10 - 15 minutes
Pros Broad applicability, high success rate for a wide range of compounds.[8][10]Excellent for compounds that fit well within the cyclodextrin cavity.Can invert elution order by using the opposite enantiomer of the selector.[6]
Cons Can be sensitive to mobile phase composition.May show limited selectivity for small, non-aromatic compounds.Can be more expensive; may require acidic/basic additives for good peak shape.
Suitability for Amines High. Widely used for primary and secondary amines.Moderate to High. Effective for aromatic amines and some aliphatic amines.[7]High. Specifically designed for good interaction with polar functional groups.

Scientist's Note: For (2R)-3,3-difluorobutan-2-amine, Method A using a polysaccharide-based CSP is selected for full validation in this guide. This choice is based on the high probability of success due to the versatility and proven track record of these columns for separating a wide variety of chiral amines.[8][10] The normal phase conditions also offer advantages in solvent volatility, which can be beneficial for sample recovery if semi-preparative work is needed.

Workflow for Method Development and Validation

The journey from selecting a column to having a fully validated method is a systematic process. It begins with screening and optimization to achieve a baseline separation and culminates in a rigorous validation study to prove the method is fit for its intended purpose.

G cluster_0 Phase 1: Method Development & Optimization cluster_1 Phase 2: Method Validation (per ICH Q2(R2)) A Define Analytical Target Profile (ATP) B Screen Chiral Stationary Phases (CSPs) A->B C Optimize Mobile Phase (Solvents, Additives) B->C D Optimize Instrument Parameters (Flow, Temp.) C->D E Achieve System Suitability (Resolution > 2.0) D->E F Write Validation Protocol E->F Method is 'Fit for Purpose' G Specificity (Forced Degradation) F->G H Linearity & Range F->H I Accuracy & Precision F->I J LOD & LOQ F->J K Robustness F->K L Generate Validation Report G->L H->L I->L J->L K->L

Caption: Workflow from method development to validation for a chiral HPLC assay.

Validation of the Chiral HPLC Method

We will now detail the validation of the chosen method (Method A) for the quantification of the (S)-enantiomer (undesired) in the (R)-enantiomer (desired) bulk substance. The validation will adhere to the principles of ICH Q2(R2).[3][11]

Chromatographic Conditions (Method A):

  • Column: Chiralcel® OD-H, 250 x 4.6 mm, 5 µm

  • Mobile Phase: n-Hexane / Isopropanol (IPA) / Diethylamine (DEA) (90:10:0.1, v/v/v)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25 °C

  • Detection: UV at 210 nm

  • Injection Volume: 10 µL

Scientist's Note: Diethylamine (DEA) is a common additive when separating amines in normal phase. It acts as a competing base, binding to acidic silanol sites on the silica surface that can cause peak tailing, thereby improving peak shape and efficiency.[12]

4.1. Validation Parameters and Acceptance Criteria

According to ICH guidelines, a chiral HPLC method must be validated for several key parameters to ensure its performance.[3][13][14] The following table summarizes these parameters and provides typical acceptance criteria for a method intended to quantify an enantiomeric impurity.

Validation Parameter Purpose Acceptance Criteria
System Suitability To ensure the chromatographic system is adequate for the intended analysis.Resolution (Rs) between enantiomers > 2.0; Tailing factor for the (S)-enantiomer < 2.0; %RSD of peak areas for replicate injections < 5.0%.
Specificity To ensure the method can separate and quantify the enantiomers without interference from other components (e.g., degradants, placebo).[15]Peak purity analysis should show no co-elution. Degradation products should not interfere with the quantitation of either enantiomer.
Linearity To demonstrate a proportional relationship between analyte concentration and detector response over a defined range.Correlation coefficient (r²) ≥ 0.998.
Range The interval for which the method is precise, accurate, and linear.Typically from the Limit of Quantitation (LOQ) to 150% of the impurity specification limit (e.g., if spec is 0.1%, range is LOQ to 0.15%).
Accuracy (Recovery) To determine the closeness of the test results to the true value.Mean recovery between 85.0% and 115.0% at three concentration levels.
Precision (Repeatability & Intermediate)To assess the degree of scatter between a series of measurements under the same and different conditions (day, analyst).%RSD ≤ 15.0% at the quantitation limit; %RSD ≤ 10.0% at higher concentrations.
Limit of Quantitation (LOQ) The lowest amount of analyte that can be reliably quantified with suitable precision and accuracy.Signal-to-Noise (S/N) ratio ≥ 10. Precision (%RSD) at this concentration should be ≤ 15.0%.
Limit of Detection (LOD) The lowest amount of analyte that can be detected but not necessarily quantified.Signal-to-Noise (S/N) ratio ≥ 3.
Robustness To measure the method's capacity to remain unaffected by small, deliberate variations in method parameters.System suitability criteria must be met under all varied conditions.
4.2. Interrelationship of Validation Parameters

The validation parameters are interconnected. Foundational elements like specificity and system suitability underpin the quantitative assessments of accuracy and precision. Sensitivity parameters like LOD and LOQ define the lower boundaries of the method's reliable performance.

G cluster_0 Foundation cluster_1 Quantitative Performance cluster_2 Sensitivity Specificity Specificity Accuracy Accuracy Specificity->Accuracy Precision Precision Specificity->Precision Linearity Linearity Specificity->Linearity Robustness Robustness Specificity->Robustness SystemSuitability System Suitability SystemSuitability->Accuracy SystemSuitability->Precision SystemSuitability->Linearity SystemSuitability->Robustness Range Range Accuracy->Range Accuracy->Robustness Precision->Range Precision->Robustness Linearity->Range Linearity->Robustness LOQ LOQ Range->LOQ Range->Robustness LOD LOD LOQ->LOD LOQ->Robustness

Caption: Interrelationship of key validation parameters for a chiral HPLC method.

Detailed Experimental Protocols

Here we provide step-by-step protocols for executing the validation study.

Protocol 1: Specificity (Forced Degradation)

Objective: To demonstrate that the method is free from interference from potential degradation products.

  • Prepare Samples:

    • Acid Hydrolysis: Dissolve 10 mg of (2R)-3,3-difluorobutan-2-amine in 10 mL of 0.1 M HCl. Heat at 60 °C for 4 hours. Neutralize with 0.1 M NaOH.

    • Base Hydrolysis: Dissolve 10 mg in 10 mL of 0.1 M NaOH. Heat at 60 °C for 4 hours. Neutralize with 0.1 M HCl.

    • Oxidative Degradation: Dissolve 10 mg in 10 mL of 3% H₂O₂. Store at room temperature for 24 hours.

    • Thermal Degradation: Store 10 mg of solid material at 105 °C for 24 hours. Dissolve in mobile phase.

    • Photolytic Degradation: Expose a solution (1 mg/mL) to UV light (254 nm) for 24 hours.

  • Analysis: Analyze all stressed samples alongside an unstressed control sample.

  • Evaluation: Use a photodiode array (PDA) detector to assess peak purity for both the (R)- and (S)-enantiomer peaks in all chromatograms. The resolution between the enantiomer peaks and the closest eluting degradation peak should be > 2.0.

Protocol 2: Linearity and Range

Objective: To confirm the method's ability to provide results that are directly proportional to the concentration of the (S)-enantiomer.

  • Prepare Stock Solutions:

    • Prepare a stock solution of the pure (S)-enantiomer (e.g., 100 µg/mL).

    • Prepare a stock solution of the (R)-enantiomer (e.g., 1.0 mg/mL).

  • Create Calibration Standards: Prepare a series of at least five calibration standards by spiking the (R)-enantiomer solution with varying amounts of the (S)-enantiomer stock solution. Concentrations should span from the LOQ to 150% of the specification limit (e.g., 0.05, 0.075, 0.10, 0.125, 0.15 µg/mL, which corresponds to 0.05% to 0.15% of the main component).

  • Analysis: Inject each standard in triplicate.

  • Evaluation: Plot the mean peak area of the (S)-enantiomer versus its concentration. Perform a linear regression analysis and determine the correlation coefficient (r²), y-intercept, and slope.

Protocol 3: Accuracy (Recovery)

Objective: To assess the agreement between the measured concentration and the true concentration.

  • Prepare Samples: Prepare samples in triplicate at three concentration levels (e.g., LOQ, 100%, and 150% of the specification limit) by spiking a known amount of the (S)-enantiomer into the (R)-enantiomer.

  • Analysis: Analyze the samples using the chiral HPLC method.

  • Evaluation: Calculate the percentage recovery at each level using the formula: (Measured Concentration / Spiked Concentration) * 100%.

Protocol 4: Precision

Objective: To assess the method's variability over short (repeatability) and longer (intermediate precision) time frames.

  • Repeatability (Intra-assay precision):

    • Prepare six individual samples of the (R)-enantiomer spiked with the (S)-enantiomer at a target concentration (e.g., 100% of the specification limit).

    • Analyze all six samples on the same day, with the same analyst and instrument.

    • Calculate the mean, standard deviation, and Relative Standard Deviation (%RSD) for the measured concentration of the (S)-enantiomer.

  • Intermediate Precision (Inter-assay precision):

    • Repeat the procedure for repeatability on a different day, with a different analyst, or on a different instrument.

    • Compare the results from both sets of experiments to assess the overall method precision.

Protocol 5: Limit of Quantitation (LOQ) and Limit of Detection (LOD)

Objective: To determine the lowest concentration of the (S)-enantiomer that can be reliably quantified and detected.

  • Method 1 (Signal-to-Noise):

    • Prepare a series of dilute solutions of the (S)-enantiomer.

    • Inject them and determine the concentrations that yield a signal-to-noise ratio of approximately 10:1 (for LOQ) and 3:1 (for LOD).

  • Method 2 (Confirmation of LOQ):

    • Prepare six samples at the estimated LOQ concentration.

    • Analyze them and calculate the %RSD. The precision must meet the acceptance criterion (e.g., ≤ 15.0%).[9]

Protocol 6: Robustness

Objective: To evaluate the method's resilience to small, deliberate changes in its parameters.

  • Vary Parameters: Systematically vary the following parameters, one at a time:

    • Flow Rate (± 0.1 mL/min)

    • Column Temperature (± 5 °C)

    • Mobile Phase Composition (e.g., vary IPA content by ± 1%)

  • Analysis: Inject a system suitability solution (containing both enantiomers) under each modified condition.

  • Evaluation: Assess the impact on system suitability parameters (resolution, tailing factor). All results must remain within the acceptance criteria.

Conclusion

The validation of a chiral HPLC method is a meticulous but essential process that underpins the quality and safety of pharmaceutical products. By following a structured approach grounded in regulatory guidelines like ICH Q2(R2), scientists can develop robust and reliable methods for quantifying enantiomeric impurities.[3][4] This guide has provided a comparative framework for selecting a suitable chiral method for (2R)-3,3-difluorobutan-2-amine and a detailed, step-by-step protocol for its complete validation. The principles and practices outlined herein are designed to ensure data integrity and build confidence in the analytical results that are critical to drug development professionals.

References
  • General Chapters: <1225> VALIDATION OF COMPENDIAL METHODS. (n.d.). Pharmacopeia.
  • FDA Guidance on Analytical Method Validation. (n.d.).
  • Analytical Method Validation: Mastering FDA Guidelines. (n.d.). ecomplianceteam.com.
  • A Comparative Guide to the Validation of Analytical Methods for Chiral Amine Separation Using Ethyl (S)
  • ICH and FDA Guidelines for Analytical Method Valid
  • Q2(R2) Validation of Analytical Procedures. (2024, March 6). FDA.
  • Proposed Revision of USP <1225> Published in the Pharmacopeial Forum. (2025, November 13). ECA Academy.
  • Chiral Stationary Phases for HPLC. (n.d.). Merck Millipore.
  • USP <1225> Revised: Aligning Compendial Validation with ICH Q2(R2) and Q14's Lifecycle Vision. (2025, November 13).
  • FDA/CDER Perspectives on analytical procedure development and valid
  • Lifecycle Management Concepts to analytical Procedures: A compendial perspective. (n.d.).
  • Chiral HPLC and SFC Columns. (n.d.). Columnex LLC.
  • 〈1225〉 Validation of Compendial Procedures. (n.d.). USP-NF.
  • Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. (2021, June 30). YAKHAK HOEJI (Journal of the Pharmaceutical Society of Korea).
  • Chiral separation of amines by high-performance liquid chromatography using polysaccharide stationary phases and acidic additives. (2006, January 6). PubMed.
  • METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW. (2024, March 26). Zenodo.
  • Comparison of Enantiomeric Separations and Screening Protocols for Chiral Primary Amines by SFC and HPLC. (2014, September 1).
  • Separation of Fluorinated Amino Acids and Oligopeptides from their Non-fluorinated Counterparts using High-performance Liquid Chrom
  • CHIRAL ST
  • Development and Validation of an RP-HPLC- FLD Method for the Determination of Biogenic Amines after Pre-column Derivatiz
  • Ich guidelines for valid
  • Validation of Analytical Procedures Q2(R2). (2023, November 30). ICH.
  • Stability Indicating HPLC Method for the Determination of Chiral Purity of R-(-)-5-[2-aminopropyl]-2-methoxybenzene Sulfonamide. (n.d.). PMC.
  • ICH guideline Q2(R2) on validation of analytical procedures. (2022, March 31). EMA.
  • Development and Validation of a Chiral Liquid Chromatographic Assay for Enantiomeric Separation and Quantification of Verapamil in Rat Plasma: Stereoselective Pharmacokinetic Applic
  • Direct Chiral 19F NMR Analysis of Fluorine-Containing Analytes and Its Application to Simultaneous Chiral Analysis. (2020, September 10). Organic Letters.
  • A Comparative Guide to the Validation of Chiral HPLC Methods for Enantiomeric Separ
  • A Validated Chiral HPLC Method For Enantiomeric Separation of Glycidyl Butyrate on Cellulose Based Stationary Phase. (2018, September 15). IOSR Journal.
  • Method Validation for HPLC Assay of 7-Chloro-1-cyclopropyl-fluoro-1,4-dihydro-4-oxo-1,8-naphthylidine-3-carboxylic acid. (n.d.).
  • CHIRAL, FLUORINE-CONTAINING PHARMACEUTICALS. (2025, March 25). Ukrainian Chemistry Journal.
  • Recent Advances in Separation and Analysis of Chiral Compounds. (2023, January 10). Analytical Chemistry.
  • System Suitability And Validation For Chiral Purity Assays Of Drug Substances. (n.d.). ivtnetwork.com.
  • Enantioselective separation techniques in forensic analysis and clinical toxicology. (n.d.). DOI.
  • Enantiomeric separations of various compounds with primary amine groups... (n.d.).
  • Enantiomeric separation and spectrofluorometric detection of the racemic drugs, (±)-1-(2,6-dimethylphenoxy)-2-propamine (mexiletine) and (3RS)-4-amino-3-hydroxybutanoic acid (GABOB)
  • Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC. (2026, March 22).
  • A Universal 19F NMR Probe for Enantiomeric Discrimination of Primary, Secondary, and Tertiary Amines. (2025, October 7). PMC.
  • Enantiomeric and diastereomeric separations of fragrance and essential oil components using the ACQUITY UPC2 System with ACQUITY UPC2 Trefoil Columns. (n.d.).

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Validation

A Comparative Guide to the NMR Spectroscopic Validation of (2R)-3,3-Difluorobutan-2-amine Enantiomeric Purity

Introduction: The Criticality of Enantiopurity in Fluorinated Pharmaceuticals In modern drug development, the stereochemical identity of an active pharmaceutical ingredient (API) is not a trivial detail—it is a fundament...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Criticality of Enantiopurity in Fluorinated Pharmaceuticals

In modern drug development, the stereochemical identity of an active pharmaceutical ingredient (API) is not a trivial detail—it is a fundamental determinant of therapeutic efficacy and patient safety. For chiral molecules, one enantiomer often exhibits the desired pharmacological activity (the eutomer), while its mirror image (the distomer) can be inactive or, in some cases, responsible for adverse effects. The introduction of fluorine atoms into drug candidates, a common strategy to enhance metabolic stability and binding affinity, adds a layer of complexity and opportunity to analytical validation. (2R)-3,3-difluorobutan-2-amine is a valuable chiral building block, and rigorously confirming its enantiomeric purity is a non-negotiable step in quality control.

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a primary, powerful tool for this task. However, enantiomers are indistinguishable in a standard achiral NMR environment, as they possess identical physical properties. To overcome this, we must introduce a chiral auxiliary to create a diastereomeric environment, inducing non-equivalence in the NMR signals of the enantiomers.[1]

This guide provides an in-depth comparison of the two principal NMR-based strategies for validating the enantiomeric purity of (2R)-3,3-difluorobutan-2-amine: the Indirect Method using Chiral Derivatizing Agents (CDAs) and the Direct Method employing Chiral Solvating Agents (CSAs). We will explore the mechanistic underpinnings, provide detailed experimental protocols, and offer field-proven insights to guide your choice of methodology.

The Power of ¹⁹F NMR: A Superior Analytical Probe

For a fluorinated analyte like 3,3-difluorobutan-2-amine, ¹⁹F NMR spectroscopy offers distinct advantages over standard ¹H NMR.[2] The ¹⁹F nucleus boasts a high gyromagnetic ratio (close to that of ¹H), resulting in high sensitivity. Furthermore, its chemical shift range is significantly wider, which often leads to better resolution of diastereomeric signals.[3] The absence of background signals in typical organic solvents makes for exceptionally clean spectra, simplifying integration and improving the accuracy of enantiomeric excess (% ee) calculations.[4] Throughout this guide, we will emphasize the utility of ¹⁹F NMR as a primary or confirmatory technique.

Method 1: The Indirect Approach via Chiral Derivatizing Agents (CDAs)

The foundational principle of the indirect method is the conversion of the enantiomeric amine mixture into a mixture of diastereomers through a covalent chemical reaction.[5] These diastereomers, having different physical properties, will exhibit distinct chemical shifts in the NMR spectrum, allowing for their individual quantification.

Mechanism & Rationale

A scalemic sample of 3,3-difluorobutan-2-amine, containing both (2R) and (2S) enantiomers, is reacted with a single, enantiomerically pure CDA. The classic and most robust choice for primary amines is α-methoxy-α-(trifluoromethyl)phenylacetyl chloride (MTPA-Cl), commonly known as Mosher's acid chloride.[6][7] The reaction of a scalemic amine with, for example, (R)-MTPA-Cl yields two diastereomeric amides: (2R, R)-amide and (2S, R)-amide.

CDA_Workflow cluster_reactants cluster_reaction cluster_products cluster_analysis amine Scalemic Amine (2R/2S)-3,3-difluorobutan-2-amine reaction Covalent Bond Formation (Amide Synthesis) amine->reaction cda Enantiopure CDA (R)-MTPA-Cl cda->reaction diastereomers Diastereomeric Mixture (2R,R)-Amide (2S,R)-Amide reaction->diastereomers nmr ¹H / ¹⁹F NMR Analysis diastereomers->nmr signals Distinct NMR Signals (Separated Peaks) nmr->signals quant Integration & %ee Calculation signals->quant

The key to this method's success lies in the conformational rigidity of the resulting MTPA amides. The anisotropic shielding effects of the phenyl group in the Mosher's acid moiety cause the corresponding nuclei in the two diastereomers to experience different magnetic environments, leading to separable signals in both ¹H and ¹⁹F NMR spectra.[6]

Experimental Protocol: Derivatization with (R)-MTPA-Cl

Objective: To convert the amine into diastereomeric MTPA amides for NMR analysis.

Materials:

  • (2R)-3,3-difluorobutan-2-amine sample (approx. 5-10 mg)

  • (R)-(-)-α-Methoxy-α-(trifluoromethyl)phenylacetyl chloride ((R)-MTPA-Cl) (1.2 equivalents)[8]

  • Anhydrous deuterated chloroform (CDCl₃) or deuterated benzene (C₆D₆)

  • Anhydrous pyridine or DMAP (4-(dimethylamino)pyridine) (2-3 equivalents)

  • 5 mm NMR tube, septum, and nitrogen line

Procedure:

  • Preparation: In a clean, dry vial under a nitrogen atmosphere, dissolve the 3,3-difluorobutan-2-amine sample (1.0 equiv.) in 0.5 mL of anhydrous CDCl₃.

  • Base Addition: Add anhydrous pyridine (2.0 equiv.). The causality here is critical: pyridine acts as a non-nucleophilic base to scavenge the HCl byproduct of the acylation, preventing potential side reactions or racemization of the amine.[9]

  • Derivatization: Slowly add (R)-MTPA-Cl (1.2 equiv.) to the solution at 0 °C. The use of a slight excess of the derivatizing agent ensures the reaction proceeds to completion.

  • Reaction: Allow the mixture to warm to room temperature and stir for 30-60 minutes. The reaction progress can be monitored by TLC if necessary. A critical consideration for trustworthiness is to ensure the derivatization is quantitative. Incomplete reaction can lead to kinetic resolution, where one enantiomer reacts faster than the other, resulting in an inaccurate diastereomeric ratio and, consequently, an erroneous % ee value.[9]

  • Direct Analysis: Transfer the reaction mixture directly into an NMR tube for analysis. Purification is generally not required if the reaction is clean and complete, making this a relatively rapid procedure.

  • NMR Acquisition: Acquire high-resolution ¹H and ¹⁹F{¹H} (proton-decoupled) NMR spectra.

Data Interpretation

Upon analysis, you will look for pairs of well-resolved signals corresponding to the two diastereomers. For this specific analyte, the most informative signals are often the methoxy (-OCH₃) or methyl (-CH₃) protons in the ¹H spectrum and, most powerfully, the trifluoromethyl (-CF₃) and the analyte's own difluoro (-CF₂H) groups in the ¹⁹F spectrum.

Enantiomeric Excess (% ee) Calculation: The % ee is calculated from the integral values of the well-resolved diastereomeric signals:

% ee = | (Integral₁ - Integral₂) / (Integral₁ + Integral₂) | × 100%

Where Integral₁ and Integral₂ are the integration areas of the signals corresponding to the major and minor diastereomers, respectively.

Method 2: The Direct Approach with Chiral Solvating Agents (CSAs)

The direct method offers a non-destructive alternative that avoids chemical modification of the analyte.[1] It relies on the formation of transient, non-covalent diastereomeric complexes between the enantiomers and a chiral solvating agent directly in the NMR tube.[10]

Mechanism & Rationale

When a scalemic analyte is dissolved in an NMR solvent containing an enantiopure CSA, weak, transient associations (e.g., hydrogen bonds, π-π stacking) lead to the rapid, reversible formation of diastereomeric solvates.[10] Because the analyte is in fast exchange between its free and solvated states, the NMR spectrum shows a single, time-averaged signal for each nucleus. However, because the stability and geometry of the (2R)-amine•••(CSA) complex are different from the (2S)-amine•••(CSA) complex, the time-averaged chemical shifts for the two enantiomers will differ, leading to signal splitting.[10]

A highly effective CSA for amines is (R)-(-)-1-(9-Anthryl)-2,2,2-trifluoroethanol, known as Pirkle's alcohol.[10] Its hydroxyl group can hydrogen-bond with the amine, while the large aromatic anthracene ring provides a strong anisotropic environment necessary for inducing significant chemical shift differences.

CSA_Workflow cluster_reactants cluster_products cluster_analysis amine Scalemic Amine (2R/2S)-3,3-difluorobutan-2-amine interaction Fast, Reversible Non-Covalent Interaction amine->interaction csa Enantiopure CSA (R)-Pirkle's Alcohol csa->interaction solvent NMR Solvent (e.g., CDCl₃) solvent->interaction complexes Diastereomeric Solvates [(2R)-Amine•••(R)-CSA] [(2S)-Amine•••(R)-CSA] interaction->complexes nmr ¹H / ¹⁹F NMR Analysis complexes->nmr signals Split, Time-Averaged Signals nmr->signals quant Integration & %ee Calculation signals->quant

Experimental Protocol: Analysis with (R)-Pirkle's Alcohol

Objective: To form transient diastereomeric complexes in-situ for direct NMR observation.

Materials:

  • (2R)-3,3-difluorobutan-2-amine sample (approx. 5-10 mg)

  • (R)-(-)-1-(9-Anthryl)-2,2,2-trifluoroethanol ((R)-Pirkle's alcohol)

  • Anhydrous deuterated chloroform (CDCl₃) or deuterated benzene (C₆D₆)

  • 5 mm NMR tube

Procedure:

  • Initial Spectrum: Dissolve the amine sample in ~0.6 mL of anhydrous CDCl₃ in an NMR tube and acquire a standard ¹H and ¹⁹F NMR spectrum. This serves as a baseline, confirming the chemical identity and showing single peaks for each nucleus.

  • CSA Addition: Add a sub-stoichiometric amount (e.g., 0.5 equivalents) of (R)-Pirkle's alcohol directly to the NMR tube. Shake gently to mix.

  • Acquisition: Re-acquire the ¹H and ¹⁹F NMR spectra. Look for splitting of signals that were previously singlets (or simple multiplets). The magnitude of the chemical shift non-equivalence (Δδ) is dependent on temperature and the concentration of both the analyte and the CSA.

  • Optimization (Self-Validation): To ensure trustworthiness, the protocol should be validated by titrating the CSA. Incrementally add more Pirkle's alcohol (e.g., to 1.0, 1.5, and 2.0 equivalents), acquiring spectra at each step. The optimal separation is often found at a specific analyte-to-CSA ratio. This titration confirms that the observed splitting is due to the desired interaction and not an artifact.[11]

  • Data Analysis: Once optimal signal separation is achieved, carefully integrate the resolved peaks to calculate the % ee using the same formula as in the CDA method.

Comparative Summary: CDA vs. CSA

The choice between these two powerful techniques depends on the specific analytical requirements, including sample availability, desired accuracy, and throughput.

FeatureChiral Derivatizing Agent (CDA) MethodChiral Solvating Agent (CSA) Method
Principle Covalent bond formation to create stable diastereomers.[7]Non-covalent, reversible formation of transient diastereomeric complexes.[10][12]
Sample Prep Involves a chemical reaction; must ensure 100% conversion to avoid kinetic resolution.[9]Simple mixing of analyte and CSA in the NMR tube; non-destructive.[13][14]
Signal Separation (Δδ) Generally large and well-defined due to stable diastereomer formation.Often smaller and highly dependent on concentration, solvent, and temperature.[15]
Accuracy Highly accurate if derivatization is complete. The error is typically within ±1-2%.Highly accurate, but requires optimization of conditions for maximal peak separation.[14]
Throughput Lower, due to the reaction step.Higher, ideal for rapid screening of multiple samples.[16]
Sample Recovery Destructive; the original amine is consumed.Non-destructive; the analyte can be recovered if needed.[16]
Key Consideration Purity of the CDA must be >99% enantiomerically pure.The CSA itself can contribute signals to the spectrum, which may cause overlap.

Conclusion and Recommendation

Both the indirect (CDA) and direct (CSA) NMR methods are robust and reliable for validating the enantiomeric purity of (2R)-3,3-difluorobutan-2-amine.

  • For definitive, high-accuracy quantification , such as in final API release testing, the CDA method using Mosher's acid chloride (MTPA-Cl) is highly recommended. The large, clear separation of signals, particularly in the ¹⁹F NMR spectrum, provides unambiguous and easily integrable data, forming a self-validating system when the reaction is driven to completion.

  • For rapid screening, reaction monitoring, or when the sample is precious , the CSA method using Pirkle's alcohol is the superior choice. Its speed and non-destructive nature allow for high-throughput analysis without sacrificing the integrity of the bulk sample.

Ultimately, for the most rigorous validation, a cross-validation approach employing both methods provides the highest degree of confidence in the analytical results, ensuring the quality and stereochemical integrity of this critical fluorinated building block.

References

  • Perez-Fuertes, Y., Kelly, A. M., Fossey, J. S., et al. (2008). Simple protocols for NMR analysis of the enantiomeric purity of chiral primary amines. Nature Protocols, 3(2), 210-214. Available at: [Link]

  • Dale, J. A., Dull, D. L., & Mosher, H. S. (1969). α-Methoxy-α-trifluoromethylphenylacetic acid, a new chiral reagent for the determination of enantiomeric excess and absolute configuration of alcohols and amines. The Journal of Organic Chemistry, 34(9), 2543-2549. Available at: [Link]

  • Pirkle, W. H., & Hoover, D. J. (1982). NMR chiral solvating agents. Topics in Stereochemistry, 13, 263-331. Available at: [Link]

  • Chaudhary, P., Yadav, G. D., & Singh, S. (2022). A simple protocol for determination of enantiopurity of amines using BINOL derivatives as chiral solvating agents via 1H- and 19F-NMR spectroscopic analysis. RSC Advances, 12(42), 27361-27369. Available at: [Link]

  • Wenzel, T. J., & Chisholm, C. D. (2011). Using NMR spectroscopic methods to determine enantiomeric purity and assign absolute stereochemistry. Progress in Nuclear Magnetic Resonance Spectroscopy, 59(1), 1-63. Available at: [Link]

  • Kim, H., et al. (2020). Direct Chiral 19F NMR Analysis of Fluorine-Containing Analytes and Its Application to Simultaneous Chiral Analysis. Organic Letters, 22(18), 7359–7364. Available at: [Link]

  • Wikipedia. (2023). Mosher's acid. Available at: [Link]

  • Wikipedia. (2023). Chiral derivatizing agent. Available at: [Link]

  • Singh, V. K., et al. (2011). Three-Component Chiral Derivatizing Protocols for NMR Spectroscopic Enantiodiscrimination of Hydroxy Acids and Primary Amines. The Journal of Organic Chemistry, 76(24), 10107–10111. Available at: [Link]

  • Benson, S. C., et al. (1996). Use of carboxylic acids as chiral solvating agents for the determination of optical purity of chiral amines by NMR spectroscopy. The Journal of Organic Chemistry, 61(5), 1699–1703. Available at: [Link]

  • Belvisi, L., et al. (2022). Renewable Resources for Enantiodiscrimination: Chiral Solvating Agents for NMR Spectroscopy from Isomannide and Isosorbide. The Journal of Organic Chemistry, 87(18), 12389–12398. Available at: [Link]

Sources

Comparative

A Comparative Guide to the Pharmacokinetics of (2R)-3,3-Difluorobutan-2-amine Derivatives

For Researchers, Scientists, and Drug Development Professionals Introduction: The Strategic Role of gem-Difluorination in Modulating Pharmacokinetics The introduction of fluorine into drug candidates is a well-establishe...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Role of gem-Difluorination in Modulating Pharmacokinetics

The introduction of fluorine into drug candidates is a well-established strategy in medicinal chemistry to enhance metabolic stability and optimize pharmacokinetic (PK) properties. The gem-difluoro (-CF2-) group, in particular, is a valuable motif known to improve the Absorption, Distribution, Metabolism, and Excretion (ADME) profile of bioactive compounds.[1][2] The replacement of a methylene group with a gem-difluoro group can profoundly alter a molecule's physicochemical properties, including lipophilicity, basicity, and metabolic stability, thereby influencing its in vivo fate.[3]

This guide will explore the comparative pharmacokinetics of (2R)-3,3-difluorobutan-2-amine derivatives, focusing on the expected improvements in bioavailability and metabolic half-life conferred by the gem-difluoro moiety. We will present a detailed analysis based on a compelling case study of a parent compound and its gem-difluorinated analogue, alongside comprehensive experimental protocols for key in vitro and in vivo pharmacokinetic assays.

The Impact of gem-Difluorination: A Comparative Case Study

In this study, a parent compound, (R,R)-1, which suffered from poor oral bioavailability, was modified by introducing a gem-difluoro group to create compound 3b.[4] This structural change led to a remarkable improvement in its pharmacokinetic profile.

Table 1: Comparative Pharmacokinetic Parameters of a Parent Compound and its gem-Difluorinated Analogue in Rats [4]

ParameterParent Compound ((R,R)-1)gem-Difluorinated Analogue (3b)Fold Change
Intravenous (IV) Dosing (1 mg/kg)
Half-life (t½)0.33 h7.5 h22.7x
Oral (PO) Dosing (5 mg/kg)
Half-life (t½)Not measurable3.7 h-
Oral Bioavailability (%F)Essentially zero22.2%-

The data clearly demonstrates that the introduction of the gem-difluoro group resulted in a more than 22-fold increase in the intravenous half-life, indicating a significant reduction in metabolic clearance. Most strikingly, the oral bioavailability was dramatically improved from virtually non-existent to a respectable 22.2%.[4] This enhancement is attributed to the electron-withdrawing nature of the fluorine atoms, which reduces the basicity of the neighboring amine. This, in turn, is thought to decrease metabolic susceptibility and improve membrane permeability.

Based on this strong precedent, it is reasonable to hypothesize that (2R)-3,3-difluorobutan-2-amine would exhibit a significantly improved pharmacokinetic profile compared to its non-fluorinated counterpart, (2R)-butan-2-amine. The expected benefits would include:

  • Enhanced Metabolic Stability: The C-F bond is stronger than the C-H bond, making the molecule less susceptible to oxidative metabolism by cytochrome P450 (CYP) enzymes.[5]

  • Increased Oral Bioavailability: The modulation of physicochemical properties is likely to improve absorption from the gastrointestinal tract.[4]

  • Longer Half-life: Reduced metabolic clearance would lead to a longer circulation time in the body.[4]

Experimental Protocols for Pharmacokinetic Characterization

To empirically determine the pharmacokinetic profile of (2R)-3,3-difluorobutan-2-amine and its derivatives, a series of in vitro and in vivo studies are essential. The following are detailed, step-by-step methodologies for key experiments.

In Vitro Metabolic Stability Assessment

The initial assessment of a compound's metabolic stability is crucial and is typically performed using liver microsomes or hepatocytes.[5]

Objective: To determine the in vitro half-life (t½) and intrinsic clearance (Clint) of a test compound.

Methodology: Liver Microsomal Stability Assay

  • Preparation:

    • Prepare a stock solution of the test compound (e.g., 10 mM in DMSO).

    • Thaw pooled human liver microsomes (HLM) on ice.

    • Prepare a reaction mixture containing phosphate buffer (pH 7.4) and HLM (final concentration typically 0.5 mg/mL).

  • Incubation:

    • Pre-warm the reaction mixture to 37°C.

    • Initiate the reaction by adding the test compound (final concentration typically 1 µM) and an NADPH regenerating system.

    • Incubate the mixture at 37°C.

  • Time Points and Quenching:

    • At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture.

    • Quench the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Analysis:

    • Centrifuge the samples to precipitate proteins.

    • Analyze the supernatant for the remaining parent compound using LC-MS/MS.

  • Data Calculation:

    • Plot the natural logarithm of the percentage of the remaining parent compound versus time.

    • The slope of the linear regression line gives the rate constant of elimination (k).

    • Calculate the in vitro half-life: t½ = 0.693 / k.

    • Calculate the intrinsic clearance: Clint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / mg of microsomal protein).

Diagram 1: In Vitro Metabolic Stability Workflow

cluster_prep Preparation cluster_incubation Incubation cluster_sampling Sampling & Quenching cluster_analysis Analysis prep1 Prepare Test Compound Stock prep3 Prepare Reaction Mixture prep1->prep3 prep2 Thaw Liver Microsomes prep2->prep3 inc1 Pre-warm to 37°C prep3->inc1 inc2 Initiate Reaction (add compound, NADPH) inc1->inc2 inc3 Incubate at 37°C inc2->inc3 samp1 Collect Aliquots at Time Points inc3->samp1 samp2 Quench with Cold Solvent + IS samp1->samp2 ana1 Centrifuge to Precipitate Proteins samp2->ana1 ana2 Analyze Supernatant by LC-MS/MS ana1->ana2 ana3 Calculate t½ and Clint ana2->ana3

Caption: Workflow for in vitro metabolic stability assay.

In Vivo Pharmacokinetic Study in Rodents

Following promising in vitro data, in vivo studies are conducted to understand the compound's behavior in a whole organism.

Objective: To determine key pharmacokinetic parameters (Cmax, Tmax, AUC, t½, and %F) of a test compound in a rodent model (e.g., Sprague-Dawley rats).

Methodology: Rodent PK Study

  • Animal Acclimatization and Dosing:

    • Acclimatize male Sprague-Dawley rats for at least 3 days.

    • Fast animals overnight before dosing.

    • Divide animals into two groups: Intravenous (IV) and Oral (PO).

    • IV Administration: Formulate the compound in a suitable vehicle (e.g., 20% Solutol HS 15 in water) and administer as a bolus dose (e.g., 1 mg/kg) via the tail vein.[6]

    • PO Administration: Formulate the compound as a suspension (e.g., in 0.5% methylcellulose in water) and administer by oral gavage (e.g., 5 mg/kg).[6]

  • Blood Sampling:

    • Collect blood samples (approximately 0.2 mL) from the jugular or saphenous vein at predefined time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose).[6]

    • Collect samples into tubes containing an anticoagulant (e.g., K2EDTA).

  • Plasma Preparation and Analysis:

    • Centrifuge the blood samples to separate plasma.

    • Store plasma samples at -80°C until analysis.

    • Quantify the drug concentration in plasma using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis:

    • Use non-compartmental analysis software (e.g., WinNonlin) to calculate the following parameters:

      • Cmax: Maximum observed plasma concentration.

      • Tmax: Time to reach Cmax.

      • AUC (Area Under the Curve): Total drug exposure over time.

      • t½ (Half-life): Time for the plasma concentration to decrease by half.

      • %F (Oral Bioavailability): (AUC_PO / Dose_PO) / (AUC_IV / Dose_IV) * 100.

Diagram 2: In Vivo Pharmacokinetic Study Workflow

cluster_dosing Dosing cluster_sampling Blood Sampling cluster_processing Sample Processing cluster_analysis Analysis dose_iv IV Administration sampling Collect Blood at Time Points dose_iv->sampling dose_po PO Administration dose_po->sampling process1 Centrifuge to obtain Plasma sampling->process1 process2 Store Plasma at -80°C process1->process2 analysis1 Quantify Drug by LC-MS/MS process2->analysis1 analysis2 Calculate PK Parameters analysis1->analysis2

Caption: Workflow for a typical rodent pharmacokinetic study.

Metabolic Fate of gem-Difluorinated Amines

The metabolic pathways of fluorinated compounds can be complex. While gem-difluorination often blocks metabolism at the site of fluorination, metabolism can occur at other positions in the molecule.[7] Common metabolic pathways for amines include N-dealkylation, oxidation, and conjugation reactions such as glucuronidation.[8]

It is crucial to perform metabolite identification studies to understand the complete metabolic profile of a new chemical entity. Techniques such as high-resolution mass spectrometry (HRMS) and ¹⁹F NMR spectroscopy are powerful tools for identifying and quantifying fluorinated metabolites.[9] Understanding the metabolic fate is essential for assessing the potential for drug-drug interactions and the formation of reactive or toxic metabolites.[9]

Conclusion

While direct pharmacokinetic data for (2R)-3,3-difluorobutan-2-amine remains to be published, the strategic incorporation of a gem-difluoro group adjacent to the amine is strongly predicted to confer a superior pharmacokinetic profile compared to its non-fluorinated counterpart. The provided case study on a structurally related compound highlights the potential for dramatic improvements in metabolic stability and oral bioavailability. The detailed experimental protocols in this guide offer a clear roadmap for the comprehensive pharmacokinetic characterization of (2R)-3,3-difluorobutan-2-amine derivatives. Such studies are indispensable for advancing promising fluorinated drug candidates through the development pipeline.

References

  • Li, H., et al. (2013). Potent, Highly Selective, and Orally Bioavailable Gem-Difluorinated Monocationic Inhibitors of Neuronal Nitric Oxide Synthase. Journal of the American Chemical Society, 135(29), 10877-10885. [Link]

  • Science.gov. (n.d.). auc cmax tmax: Topics by Science.gov. [Link]

  • Gill, A., et al. (2021). On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. Journal of Medicinal Chemistry, 64(4), 1798-1814. [Link]

  • Wang, Y., et al. (2014). Fluorinated and Un-fluorinated N-halamines as Antimicrobial and Biofilm-controlling Additives for Polymers. RSC Advances, 4(108), 63353-63360. [Link]

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  • Taylor, S. D., et al. (2019). Fluorine-containing substituents: metabolism of the α,α-difluoroethyl thioether motif. Beilstein Journal of Organic Chemistry, 15, 1565-1571. [Link]

  • Ferreira, D. S., et al. (2024). Head-to-Head Comparison of the in Vivo Performance of Highly Reactive and Polar 18F-Labeled Tetrazines. Bioconjugate Chemistry. [Link]

  • Liashuk, O. S., et al. (2025). Physicochemical Properties of gem-Difluorinated Saturated Bicyclic Amines – Advanced Building Blocks for Drug Discovery. ChemRxiv. [Link]

  • ResearchGate. (2025). Synthesis and Liver Microsomal Metabolic Stability Studies of a Fluorine‐Substituted δ‐Tocotrienol Derivative. [Link]

  • Wang, J., et al. (2022). Analyzing the metabolic fate of oral administration drugs: A review and state-of-the-art roadmap. Frontiers in Pharmacology, 13, 999634. [Link]

  • Gallo, J., et al. (2021). Fluorine Labeling of Nanoparticles and In Vivo 19F Magnetic Resonance Imaging. ACS Applied Materials & Interfaces, 13(11), 12895-12905. [Link]

  • ResearchGate. (n.d.). Pharmacokinetic parameters C max , t max and AUC 0-24 h obtained in... [Link]

  • ResearchGate. (1991). CMAX/AUC is a clearer measure than CMAX for absorbtion rates in investigation of bioequivalence. [Link]

  • Coe, S., & Shanu-Wilson, J. (2023). Breaking C-F bonds in drugs. Hypha Discovery Blogs. [Link]

  • ResearchGate. (2026). Physicochemical Properties of gem-Difluorinated Saturated Bicyclic Amines – Advanced Building Blocks for Drug Discovery. [Link]

  • Le, C. M., et al. (2020). Synthesis, Reactivity, and Antibacterial Activity of gem-Difluoroalkene, Difluoromethyl, and Trifluoromethyl β-Lactams. The Journal of Organic Chemistry, 85(24), 16047-16056. [Link]

  • Mykhailiuk, P. K. (2022). Effect of gem-Difluorination on the Key Physicochemical Properties Relevant to Medicinal Chemistry: The Case of Functionalized Cycloalkanes. Chemistry – A European Journal, 28(19), e202200331. [Link]

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  • de Oliveira, G. G., et al. (2015). Gemifloxacin mesylate (GFM): dissolution test based on in vivo data. Journal of Pharmaceutical and Biomedical Analysis, 107, 29-35. [Link]

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  • Boudinot, F. D., et al. (1991). Pharmacokinetics of 3'-fluoro-3'-deoxythymidine and 3'-deoxy-2',3'-didehydrothymidine in rats. Antimicrobial Agents and Chemotherapy, 35(4), 747-749. [Link]

  • Koru, Y., & Zeringue, T. (2025). Methods of Estimating Plasma Pharmacokinetics From Minimally Invasive, High Temporal Resolution Measurements of Interstitial Fluid Drug Concentrations. CPT: Pharmacometrics & Systems Pharmacology, 14(7), 903-913. [Link]

  • Boudinot, F. D., et al. (1991). Pharmacokinetics of 3'-fluoro-3'-deoxythymidine and 3'-deoxy-2',3'-didehydrothymidine in rats. Antimicrobial Agents and Chemotherapy, 35(4), 747-749. [Link]

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